3-Methoxyandrosta-3,5-dien-17-one
Description
The exact mass of the compound 3-Methoxyandrosta-3,5-dien-17-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxyandrosta-3,5-dien-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyandrosta-3,5-dien-17-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,12,15-17H,5-11H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQEGIPGPEMTC-TXTPUJOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205775 | |
| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57144-06-6 | |
| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57144-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057144066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyandrosta-3,5-dien-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYANDROSTA-3,5-DIEN-17-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO7QDL04JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Master File: Testosterone Impurity J (Ph. Eur.)
This guide serves as a technical master file for Testosterone Impurity J , as defined by the European Pharmacopoeia (Ph.[1][2] Eur.). It addresses the structural characterization, formation mechanics, and critical analytical challenges—specifically the kinetic instability of enol ethers in acidic chromatography—that are often overlooked in standard method development.[2]
Chemical Identity: 3-Methoxyandrosta-3,5-dien-17-one CAS Registry Number: 57144-06-6 Regulatory Status: Specified Impurity (Ph.[1][2][3][4] Eur. Monograph 1730)
Executive Summary & Structural Characterization
In the synthesis and purification of Testosterone, Impurity J represents a unique class of process-related impurities known as enol ethers.[1][2] Unlike oxidative degradants (e.g., Androstenedione, Impurity A) or stereoisomers (e.g., Epitestosterone, Impurity B), Impurity J is an artifact of the interaction between residual precursors and the solvent system.[2]
Chemical Structure Analysis
Impurity J is the 3-methyl enol ether derivative of Androstenedione (Impurity A).[2]
-
Molecular Formula:
[1][2][5] -
Key Functional Groups:
-
C3-Methoxy: The defining feature, resulting from O-methylation of the enolized 3-keto group.[1][2]
-
Diene System: The conjugation extends from C3 through C5, creating a distinct UV absorption profile compared to the
-3-keto system of Testosterone ( nm).[1][2] Impurity J typically exhibits a bathochromic shift (red shift) due to the extended conjugation of the enol ether.[1][2]
-
| Parameter | Testosterone (API) | Impurity A (Precursor) | Impurity J (Target) |
| Structure | 17 | 17-Keto, | 17-Keto, 3-OMe, |
| MW | 288.42 | 286.41 | 300.44 |
| Polarity (LogP) | ~3.3 | ~2.9 | ~3.8 (Less Polar) |
| Origin | Synthesis Target | Oxidation/Precursor | Solvolysis Artifact |
Genesis & Mechanism: The Methanolysis Pathway
Impurity J is not a metabolic metabolite; it is a process artifact .[1][2] Its formation is strictly conditional on the presence of Androstenedione (Impurity A) , Methanol , and an Acid Catalyst .[1][2]
The Formation Workflow
During the final crystallization of Testosterone, if the crude material contains residual Androstenedione and the solvent system is Methanol (a common solvent for steroid purification), the 3-keto group of Androstenedione can undergo acid-catalyzed enolization and subsequent etherification.[2]
Critical Process Parameter (CPP): The reaction is reversible. High water content suppresses formation, while anhydrous acidic methanol promotes it.[1][2]
Figure 1: The reversible acid-catalyzed formation of Impurity J from Androstenedione in methanolic solution.
Analytical Strategy & "Self-Validating" Protocols
The detection of Impurity J presents a specific "trap" for analytical scientists: Acid Lability .[1][2]
The Analytical Trap (Expertise Insight)
Enol ethers are stable in basic and neutral conditions but hydrolyze rapidly in acidic aqueous media.[1][2]
-
The Error: Using a standard generic steroid method with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).[1][2]
-
The Consequence: On-column hydrolysis.[1][2] Impurity J converts back to Impurity A (Androstenedione) during the run.[1][2]
-
The Result: A false negative for Impurity J and a false high result for Impurity A.
Recommended Chromatographic Protocol (Ph. Eur. Aligned)
To accurately quantify Impurity J, the mobile phase must be neutral .[1][2]
Method Parameters
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Accucore C18),
mm, 3.5 µm or sub-2 µm equivalent.[1][2] -
Detection: UV at 254 nm (Compromise wavelength) or 240 nm.[1][2]
Gradient Profile (Example)
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Purpose |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Elution of Impurity J (Late eluter) |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 60 | 40 | Re-equilibration |
Why this works: Impurity J is significantly less polar than Testosterone due to the methylation and loss of the carbonyl dipole.[1][2] It will elute after Testosterone and Androstenedione.[1][2]
System Suitability & Validation (Trustworthiness)
To ensure the method is not degrading the analyte, perform the "Acid Stress Test" :
-
Standard Prep: Prepare a known concentration of Impurity J Reference Standard in 100% Acetonitrile.[1][2]
-
Challenge: Dilute 1:1 with 0.1% Formic Acid (aq).
-
Monitor: Inject immediately and then every 15 minutes.
-
Acceptance Criteria: If the Impurity J peak area decreases and a new peak (Androstenedione) appears/increases, your method is too acidic.[1][2] The Ph.[1][2] Eur. method relies on neutral conditions to preserve this peak. [1][2]
Figure 2: Decision tree for the accurate chromatographic assessment of acid-labile Impurity J.
Remediation & Control Strategy
If Impurity J is detected above the identification threshold (typically 0.10%), the root cause is almost invariably the crystallization step.[1][2]
-
Solvent Swap: Replace Methanol with Ethanol or Isopropanol for the final crystallization.[1][2] The steric bulk of Isopropanol significantly reduces the rate of enol ether formation.[1][2]
-
pH Control: Ensure the crude Testosterone feed is neutralized (pH 6-7) before adding the alcohol solvent. Residual acid from previous steps (e.g., deprotection) is the catalyst.[1][2]
-
Water Content: Introducing a small percentage of water (5-10%) into the crystallization solvent shifts the equilibrium back toward the ketone (Androstenedione) and prevents ether formation, although this does not remove the Androstenedione itself.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) , 11th Edition.[2] Monograph 1730: Testosterone. European Directorate for the Quality of Medicines (EDQM).[1][2] [1][2]
-
LGC Standards . Testosterone Impurity J (3-Methoxyandrosta-3,5-dien-17-one).[2][3][4] Reference Standard Data Sheet. [1][2]
-
Veeprho Laboratories . Characterization of Testosterone Impurities.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13396655 (3-Methoxyandrosta-3,5-dien-17-one). [1][2]
Sources
Technical Guide: Solubility Profile and Solvent Engineering for 3-Methoxyandrosta-3,5-dien-17-one
Executive Summary
This technical guide provides a comprehensive analysis of the solubility, stability, and solvent interactions of 3-Methoxyandrosta-3,5-dien-17-one (CAS: 57144-06-6). Also known as Androstenedione methyl enol ether or Testosterone Impurity J, this compound serves as a critical intermediate in the synthesis of steroidal APIs, including Drospirenone and Exemestane.
Understanding its solubility profile is essential for process optimization, specifically in recrystallization yields , chromatographic purification , and preventing acid-catalyzed hydrolysis . This guide synthesizes experimental data with physicochemical principles to offer actionable protocols for researchers and process engineers.
Physicochemical Profile
| Property | Data |
| IUPAC Name | (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
| CAS Number | 57144-06-6 |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
| Physical Form | White to off-white crystalline solid |
| LogP (Predicted) | ~3.5 - 4.2 (Highly Lipophilic) |
| Key Functional Groups | Enol ether (C3), Ketone (C17), Steroid nucleus |
Structural Implications on Solubility
The presence of the 3-methoxy enol ether moiety significantly alters the solubility landscape compared to the parent androstenedione. The removal of the hydrogen bond donor capability at C3 (vs. a hydroxyl) and the extended conjugation of the 3,5-diene system increase the compound's lipophilicity. Consequently, it exhibits high affinity for non-polar and chlorinated solvents while showing steep solubility curves in alcohols, making them ideal for purification.
Solubility Profile in Organic Solvents[7]
The following classification is derived from synthesis workup protocols, recrystallization literature, and standard steroidal behavior.
A. High Solubility Solvents (Dissolution & Extraction)
Best for: Reaction media, liquid-liquid extraction, and stock solution preparation.
-
Dichloromethane (DCM): Excellent solvent. Used extensively in extraction phases during synthesis.
-
Tetrahydrofuran (THF): High solubility. Common solvent for subsequent reactions (e.g., Wittig reactions).
-
Chloroform: High solubility, though often avoided in scale-up due to toxicity.
-
Benzene / Toluene: Good solubility. Toluene is preferred for process safety and is often used as the organic phase in biphasic hydrolysis steps.
-
Dioxane: High solubility. Often used as a co-solvent in etherification reactions.
B. Temperature-Dependent Solvents (Recrystallization)
Best for: Purification via cooling crystallization.
-
Ethanol: Moderate solubility at RT; high solubility at boiling point. The ethyl ether analog is explicitly recrystallized from ethanol, and the methyl ether follows a similar profile.
-
Methanol: Similar to ethanol but with slightly higher solubility power for the methyl ether derivative due to structural similarity.
-
Acetonitrile: Moderate solubility. Commercial standards are often supplied as 1 mg/mL solutions in acetonitrile.
-
Acetone: Good solubility, but often too high for effective single-solvent recrystallization unless cooled significantly (-20°C).
C. Anti-Solvents (Precipitation)
Best for: Crashing out products and yield maximization.
-
Water: Strictly insoluble. Used to precipitate the product from alcoholic or miscble organic solutions.
-
Hexanes/Heptane: Low to moderate solubility. Can be used as an anti-solvent in conjunction with DCM or Acetone.
Summary Table: Estimated Solubility at 25°C
| Solvent Class | Solvent | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane | Very High (>100 mg/mL) | Extraction / Transport |
| Ether/Cyclic | THF, Dioxane | High (>50 mg/mL) | Reaction Medium |
| Aromatic | Toluene | High (>30 mg/mL) | Bi-phasic Synthesis |
| Polar Aprotic | Acetone, Acetonitrile | Moderate (10-50 mg/mL) | Chromatography / Standards |
| Polar Protic | Ethanol, Methanol | Temp. Dependent | Recrystallization |
| Aqueous | Water | Insoluble | Anti-solvent / Wash |
Stability & Solvent Engineering (The "Acid Trap")
Critical Warning: The 3-methoxy-3,5-diene system is an acid-labile enol ether .
In the presence of water and even trace acid (protons), it rapidly hydrolyzes back to the parent
Solvent Selection Rules for Integrity:
-
Avoid Acidic Solvents: Never use acetic acid or unbuffered chloroform (which may contain HCl) for storage.
-
Control Moisture: Solvents like THF and Dioxane must be anhydrous if stored for long periods.
-
Basification: When performing extractions or chromatography, add 0.1% Triethylamine (TEA) or Pyridine to the solvent system to neutralize acidic sites on silica gel or in the solvent.
Diagram: Stability & Hydrolysis Logic
Caption: Mechanism of acid-catalyzed hydrolysis. Enol ethers require basic or neutral conditions to maintain structural integrity.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact saturation points for your specific batch/polymorph.
-
Preparation: Weigh approx. 100 mg of 3-Methoxyandrosta-3,5-dien-17-one into a chemically resistant glass vial (borosilicate).
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 250 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check: Continue addition until the solid is completely dissolved and the solution is clear.
-
Calculation:
Note: If undissolved solid remains after 5 mL, the solubility is < 20 mg/mL.
Protocol B: Recrystallization for Purification
Target: Removal of unreacted Androstenedione and trace acidic impurities.
-
Dissolution: Dissolve crude material in minimal boiling Methanol or Ethanol (approx. 10-15 mL per gram).
-
Tip: Add 1 drop of Pyridine per 50 mL solvent to prevent autohydrolysis during heating.
-
-
Filtration: Hot filter if insoluble particulates (salts) are present.
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.
-
Optional: If yield is low, add Water (anti-solvent) dropwise to the cold solution until turbidity persists, then re-cool.
-
-
Collection: Filter the white needles/crystals via vacuum filtration.
-
Wash: Wash with cold (-20°C) Methanol/Water (80:20) mixture.
-
Drying: Dry under high vacuum at 40°C. Avoid excessive heat (>60°C) to prevent degradation.
Workflow Visualization: Solvent Selection Logic
Caption: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
References
A Technical Guide to 3-Alkoxy Androsta-3,5-Dienes: A Comparative Analysis of 3-Methoxy and 3-Ethoxy Variants
Abstract
This technical guide provides an in-depth comparative analysis of 3-methoxy-androsta-3,5-dien-17-one and 3-ethoxy-androsta-3,5-dien-17-one, two synthetic steroid derivatives of the androsta-3,5-diene class. While both compounds are primarily known as intermediates in the synthesis of more complex steroids, their structural similarity to known aromatase inhibitors warrants a detailed examination of their properties. This document will delve into their chemical structures, synthesis methodologies, and potential biological activities, with a focus on highlighting the key differences imparted by the seemingly minor variation in their 3-alkoxy substituent. The content is intended for researchers, scientists, and drug development professionals working in the fields of steroid chemistry, endocrinology, and medicinal chemistry.
Introduction: The Androsta-3,5-diene Scaffold
The androsta-3,5-diene core structure is a key feature of several compounds that interact with the aromatase enzyme. Aromatase is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] Its inhibition is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer.[2][3] The most well-known member of this class is Androsta-3,5-diene-7,17-dione, also known as Arimistane, which is a potent irreversible aromatase inhibitor.[4] The 3-methoxy and 3-ethoxy derivatives, which are the focus of this guide, are structurally related and are primarily utilized as intermediates in steroid synthesis.[5] However, their structural features suggest a potential for biological activity, making a detailed comparison of their properties valuable for the scientific community.
Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups
The fundamental difference between the two molecules lies in the alkoxy group at the C-3 position of the steroid A-ring. This seemingly small change from a methoxy (-OCH3) to an ethoxy (-OCH2CH3) group can have significant implications for the molecule's physicochemical properties, which in turn can influence its biological behavior.
| Property | 3-methoxy-androsta-3,5-dien-17-one | 3-ethoxy-androsta-3,5-dien-17-one |
| Molecular Formula | C20H28O2 | C21H30O2 |
| Molecular Weight | 300.44 g/mol [6] | 314.46 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one[6] | (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
| CAS Number | 57144-06-6[6] | 38753-77-4 |
The addition of an extra methylene group in the ethoxy variant increases its molecular weight and is expected to increase its lipophilicity (fat solubility). This can have a cascading effect on its pharmacokinetic profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While direct comparative ADME studies are not available in the public domain, it is a well-established principle in medicinal chemistry that increased lipophilicity can lead to enhanced membrane permeability and, in some cases, a longer biological half-life.
Synthesis Methodologies: A Comparative Workflow
Both 3-methoxy and 3-ethoxy androsta-3,5-dien-17-one are synthesized from the common precursor, androst-4-ene-3,17-dione (4-AD). The core of the synthesis involves the formation of an enol ether at the C-3 position.
Synthesis of 3-methoxy-androsta-3,5-dien-17-one
A detailed protocol for the synthesis of the 3-methoxy derivative is outlined in a patent, which describes its use as an intermediate.[7]
Experimental Protocol:
-
Under a nitrogen atmosphere, add 57.28 g (0.2 mol) of androst-4-ene-3,17-dione (4-AD), 250 ml of anhydrous tetrahydrofuran, 50 g (0.471 mol) of trimethyl orthoformate, and 0.6 g (3.15 mmol) of p-toluenesulfonic acid to a reaction flask.
-
Maintain the reaction mixture at 5°C for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, add 1 g (10 mmol) of triethylamine and stir for 30 minutes to quench the reaction.
-
Add 500 ml of water dropwise and stir the mixture at 5°C for 2 hours to induce crystallization.
-
Filter the resulting off-white crystals and dry them in an oven at 70°C.
This process yields approximately 58.77 g (0.195 mol) of 3-methoxy-androsta-3,5-dien-17-one, corresponding to a yield of 97.3%.[7]
Caption: Synthesis workflow for 3-methoxy-androsta-3,5-dien-17-one.
Synthesis of 3-ethoxy-androsta-3,5-dien-17-one
The synthesis of the 3-ethoxy variant follows a similar principle, utilizing triethyl orthoformate as the source of the ethoxy group.[8]
Experimental Protocol:
-
Dissolve 5 g of androstenedione in 20 ml of dry benzene.
-
Add 6 ml of triethyl orthoformate, followed by 250 mg of p-toluenesulphonic acid.
-
Allow the solution to stand at room temperature for ten minutes.
-
Wash the benzene solution with 10% aqueous sodium hydroxide, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a pale yellow solid (5.5 g).
-
Recrystallize the solid from ethanol to obtain 3-ethoxy-androsta-3,5-dien-17-one (4.3 g) as white needles.[8]
Caption: Synthesis workflow for 3-ethoxy-androsta-3,5-dien-17-one.
Biological Activity and Mechanism of Action: An Area for Future Research
Currently, there is a lack of publicly available data directly comparing the biological activities of 3-methoxy and 3-ethoxy androsta-3,5-dien-17-one. However, based on their structural similarity to known aromatase inhibitors, it is plausible that they may exhibit some level of aromatase inhibitory activity.
The enol ether functionality at C-3 is a key structural feature. In the body, these ethers could potentially be hydrolyzed to regenerate the 3-keto group, which is a common feature of many steroidal aromatase inhibitors that interact with the active site of the enzyme.[9] The rate of this hydrolysis could be influenced by the nature of the alkoxy group, with the ethoxy group potentially offering greater steric hindrance and thus, a slower rate of cleavage compared to the methoxy group. This could translate to differences in their prodrug characteristics and pharmacokinetic profiles.
For a definitive understanding of their biological activity, further research is required, including:
-
In vitro aromatase inhibition assays: To determine their IC50 values and compare their potency against known inhibitors.
-
Cell-based assays: To assess their effects on estrogen production in relevant cell lines.
-
In vivo studies: To investigate their pharmacokinetic profiles and overall physiological effects in animal models.
Analytical Methodologies
The detection and characterization of these and related steroidal compounds are typically achieved using a combination of chromatographic and spectrometric techniques. These methods are crucial for quality control in synthesis and for potential metabolism studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment and quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of these compounds and their metabolites, often after derivatization.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for the detection of these compounds in complex biological matrices.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of these molecules.[10]
Conclusion and Future Perspectives
3-methoxy- and 3-ethoxy-androsta-3,5-dien-17-one are two closely related steroid derivatives with established roles as synthetic intermediates. While direct comparative data on their biological activities are currently unavailable, their structural features suggest they may warrant investigation as potential modulators of aromatase activity. The key difference in their C-3 alkoxy substituent is likely to influence their physicochemical properties and, consequently, their pharmacokinetic behavior.
This guide has provided a comprehensive overview of their known chemical properties and synthesis protocols, laying the groundwork for future research. The scientific community is encouraged to explore the biological activities of these compounds to fully elucidate their potential and to understand the structure-activity relationships within this class of steroids. Such studies would not only be of academic interest but could also pave the way for the development of novel therapeutic agents.
References
- CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate - Google Patents.
- DK162448B - METHOD FOR PREPARING 17BETA-HYDROXY-3-OXO-17ALFA-PREGN-4-EN-21-CARBOXYLIC ACID DELTA-LACTON OR 17BETA-HYDROXY-3-OXO-17ALFA-PREGNA-4,6-DIENE-4,6-DIENE lactone - Google Patents.
-
Synthesis of 3-ethoxy-androsta-3,5-dien-17-one - PrepChem.com. Available at: [Link]
-
3-Methoxyandrosta-3,5-dien-17-one | C20H28O2 | CID 92687 - PubChem. Available at: [Link]
-
Pharmacokinetics of novel inhibitors of androgen synthesis after intravenous administration in mice - PubMed. Available at: [Link]
-
Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Available at: [Link]
-
Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones - PubMed. Available at: [Link]
-
New Promising Steroidal Aromatase Inhibitors with Multi-Target Action on Estrogen and Androgen Receptors for Breast Cancer Treatment - MDPI. Available at: [Link]
-
Scientific Memorandum: Arimistane (3/15/2021) - Food and Drug Administration. Available at: [Link]
-
Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed. Available at: [Link]
-
Classification - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]
-
Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Available at: [Link]
-
Aromatase inhibitor - Wikipedia. Available at: [Link]
-
Aromatase Inhibitors: Development and Current Perspectives - Semantic Scholar. Available at: [Link]
-
Metabolism of anabolic androgenic steroids. - SciSpace. Available at: [Link]
-
New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - Semantic Scholar. Available at: [Link]
-
The Third-Generation Aromatase Inhibitors - U.S. Pharmacist. Available at: [Link]
-
Identification of the Designer Steroid Androsta‐3,5‐diene‐7,17‐dione in a Dietary Supplement | Request PDF - ResearchGate. Available at: [Link]
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- 5. 3-methoxyandrosta-3,5-dien-17-one | 57144-06-6 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Acid-Catalyzed Enol Etherification of Steroids
Abstract & Strategic Context
The conversion of steroidal 3-keto-4-ene systems (e.g., testosterone, progesterone, corticosteroids) into their corresponding enol ethers is a pivotal transformation in steroid chemistry.[1] Unlike simple ketalization, enol etherification generates a conjugated 3,5-diene system. This modification serves two primary functions:
-
Protective Group Strategy: It masks the A-ring enone, allowing chemoselective reduction or alkylation at other sites (e.g., C11, C17).
-
Activation for Functionalization: The electron-rich diene system is a precursor for electrophilic attacks, such as the Vilsmeier-Haack formylation to generate 6-formyl steroids.
This guide details the Orthoformate-Acid Catalysis Protocol , the industry standard for high-yield, regioselective formation of 3-ethoxy-3,5-dienes.
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the driving forces of this reaction. The transformation is thermodynamically controlled.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the 3-keto-4-ene.[2]
-
Nucleophilic Attack: Ethanol (generated in situ or added) or orthoformate attacks the activated carbonyl, forming a transient hemiketal.
-
Elimination & Isomerization: Loss of water/alcohol generates an oxocarbenium ion. Crucially, deprotonation occurs at C6 rather than C2. This regioselectivity is driven by the formation of the extended conjugated system (3,5-diene), which is thermodynamically more stable than the cross-conjugated 2,4-diene.
-
Water Scavenging: The reaction produces water. If not removed, the equilibrium shifts back to the ketone. Triethyl Orthoformate (TEOF) acts as a chemical desiccant, reacting with water to form formate ester and ethanol, irreversibly driving the reaction forward.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the critical role of TEOF in water scavenging to drive the equilibrium toward the 3,5-diene.
Critical Parameters & Reagents
| Parameter | Recommended Specification | Scientific Rationale |
| Reagent | Triethyl Orthoformate (TEOF) | Acts as both reagent and water scavenger. Must be distilled if old; acid impurities in TEOF can degrade the product. |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | Strong enough to catalyze enolization but manageable. Use anhydrous form. Pyridinium tosylate (PPTS) is a milder alternative for acid-sensitive substrates. |
| Solvent | Dioxane or Ethanol/TEOF mix | Dioxane is excellent for steroid solubility. Green alternative: 2-MeTHF. |
| Temperature | 20°C – 40°C | High temperatures (>60°C) promote polymerization and C-ring isomerization. |
| Quenching | Pyridine or Triethylamine | Critical Step. Enol ethers hydrolyze instantly in acidic aqueous media. The system must be basic before water is introduced. |
Standard Protocol: TEOF/p-TSA Method
Target: Synthesis of Progesterone 3-ethyl enol ether (3-ethoxy-pregna-3,5-dien-20-one).
Materials
-
Substrate: Progesterone (10 mmol, 3.14 g)
-
Reagent: Triethyl Orthoformate (TEOF) (30 mmol, 5 mL)
-
Solvent: Anhydrous Dioxane (30 mL) or Ethanol (absolute)
-
Catalyst: p-Toluenesulfonic acid monohydrate (0.5 mmol, ~95 mg)
-
Quench: Pyridine (1 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of dry nitrogen.
-
Why: Moisture acts as a competitive nucleophile, reverting the product to the starting ketone.
-
-
Dissolution: Add Progesterone and Anhydrous Dioxane. Stir until fully dissolved.
-
Reagent Addition: Add TEOF via syringe.
-
Catalysis: Add p-TSA in one portion.
-
Observation: The solution may darken slightly (yellow/orange) due to trace conjugated impurities. This is normal.
-
-
Reaction: Stir at room temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Silica gel; Hexane/EtOAc 8:2). The product (enol ether) is less polar than the starting ketone.
-
Note: Do not use standard acidic stains (e.g., Hanessian’s stain) as they hydrolyze the product on the plate. Use UV visualization or a basic stain.
-
-
Quenching (The "Self-Validating" Step): Once starting material is consumed, add Pyridine (1 mL) or Triethylamine dropwise while stirring.
-
Validation: The reaction mixture should remain clear. If it turns cloudy immediately, moisture may have entered, causing partial hydrolysis.
-
-
Workup:
-
Pour the mixture into 100 mL of ice-cold saturated NaHCO₃ solution.
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate under reduced pressure at < 40°C .
-
Warning: Do not overheat during rotary evaporation; thermal instability can revert the diene.
-
-
Crystallization: Recrystallize from Methanol/Pyridine (trace) or Acetone.
Quality Control & Characterization
The formation of the enol ether is best validated using NMR spectroscopy. The shift of the vinyl proton is the definitive marker.
| Feature | Starting Material (3-keto-4-ene) | Product (3-ethoxy-3,5-diene) |
| 1H NMR (C4-H) | Singlet/narrow doublet at ~5.73 ppm | Sharp singlet at ~5.20 ppm |
| 1H NMR (C6-H) | Multiplet (allylic) | Doublet/Multiplet at ~5.40 ppm (New olefinic signal) |
| UV-Vis | ||
| Stability | Stable to acid/base | Stable to Base , Extremely Labile to Acid |
Visualization: Experimental Workflow
Figure 2: Operational workflow emphasizing the critical basic quenching step prior to aqueous workup.
Troubleshooting & Optimization
-
Problem: Reversion to Starting Material during Workup.
-
Cause: Insufficient quenching of the acid catalyst or acidic pH of the water used in workup.
-
Solution: Ensure the quench base (Pyridine/TEA) is in excess (2:1 vs acid). Add 1% TEA to the extraction solvent.
-
-
Problem: Incomplete Reaction.
-
Cause: Water contamination in the solvent or TEOF.
-
Solution: Distill TEOF over K₂CO₃ before use. Add molecular sieves (4Å) to the reaction vessel.
-
-
Problem: Formation of 3,3-diethoxy ketal (rare).
-
Cause: Lack of heat or specific steric conditions.
-
Solution: The enol ether is thermodynamically preferred for Δ4-3-ketones. Extend reaction time or gently warm to 35°C to promote elimination of ethanol from the intermediate ketal.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter: Protection for the Carbonyl Group - Enol Ethers).
-
Djerassi, C. (1953). Steroid Reactions. Organic Reactions.[1][2][3][4][5][6][7] (Classic reference on steroidal ketone protection).
-
Nussbaum, A. L., et al. (1961). "Topical Corticosteroids. Structure-Activity Relationships." Journal of the American Chemical Society.[8] (Details the stability of the 3,5-diene system).
-
Byström, S., et al. (1993). "Palladium-catalyzed hydrogenation of steroidal enol ethers." Steroids, 58(3), 119-123.
-
Shapiro, R. H. (1976). "Alkenes from Tosylhydrazones." Organic Reactions.[1][2][3][4][5][6][7] (Contextualizes the elimination mechanisms in steroid backbones).
Sources
- 1. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CA1067066A - PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF - Google Patents [patents.google.com]
Reagents for converting 4-ene-3-oxo steroids to 3,5-dienol ethers
Application Notes & Protocols
Topic: Reagents and Methodologies for the Conversion of 4-ene-3-oxo Steroids to 3,5-Dienol Ethers
For: Researchers, scientists, and drug development professionals.
Executive Summary and Strategic Overview
The conversion of a 4-ene-3-oxo moiety in a steroid backbone to its corresponding 3,5-dienol ether is a cornerstone transformation in medicinal chemistry and steroid synthesis. This reaction serves not merely as a protective strategy for the α,β-unsaturated ketone but, more importantly, as a strategic activation of the steroid A-ring. The resulting 3,5-dienol ether intermediate is a nucleophilic diene poised for a variety of electrophilic substitution reactions, most notably at the C6 position, which is a critical site for modulating biological activity. This guide provides a comprehensive overview of the thermodynamic principles, key reagents, and field-tested protocols for achieving this conversion with high efficiency and selectivity.
The Chemical Rationale: Thermodynamic Control in Dienol Ether Formation
The formation of a 3,5-dienol ether from a 4-ene-3-oxo steroid is a classic example of a thermodynamically controlled reaction. The starting material exists in equilibrium with its enol tautomers. In the presence of an acid catalyst, this keto-enol tautomerism is accelerated.[1][2] The system can theoretically form two primary regioisomeric enols: the less substituted 2,4-diene and the more substituted, conjugated 3,5-diene.
Under equilibrating conditions (i.e., reversible reactions facilitated by acid catalysis), the system will favor the formation of the most stable product.[3] The 3,5-dienol ether, featuring a more substituted and fully conjugated double bond system, is thermodynamically more stable than the alternative 2,4-dienol ether.[4] Therefore, reaction conditions are designed to allow this equilibrium to be established, ensuring the desired 3,5-dienol isomer is the major product.
Mechanism: Acid-Catalyzed Enol Ether Formation
The reaction proceeds via a well-established acid-catalyzed mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen at C3, increasing the electrophilicity of the C3 carbon. This creates a resonance-stabilized oxonium ion intermediate.[1][5]
-
Nucleophilic Attack: An alcohol molecule (the ether source) acts as a nucleophile, attacking the activated C3 carbon to form a hemiketal intermediate.[5]
-
Dehydration: A subsequent acid-catalyzed dehydration removes a molecule of water, yielding the final, stable 3,5-dienol ether product and regenerating the acid catalyst.[5]
Caption: Mechanism of 3,5-Dienol Ether Formation.
Reagent Selection and Comparative Analysis
The choice of reagents is critical and depends on the desired ether group (e.g., methyl, ethyl, or a cyclic ether), the stability of the steroid, and the desired reaction kinetics.
| Reagent Class | Specific Examples | Role in Reaction | Advantages | Disadvantages |
| Orthoesters | Trimethyl orthoformate (TMOF), Triethyl orthoformate (TEOF) | Ether source & Dehydrating Agent | High yielding; acts as a water scavenger, driving the reaction to completion.[6][7][8] | Can be moisture sensitive; may require anhydrous conditions for optimal results. |
| Alcohols | Ethanol, Methanol, Ethylene Glycol | Ether source | Readily available and cost-effective; ethylene glycol forms a stable cyclic dienol ether (dioxolane).[9][10] | Reaction is highly reversible; requires efficient removal of water byproduct. |
| Acid Catalysts | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄), Pyridinium salts | Catalyst | PTSA is a strong organic acid, easy to handle, and highly effective.[6][11] Lewis acids can also be used. | Strong mineral acids like H₂SO₄ can sometimes lead to side reactions or degradation. |
| Solvents | Dioxane, Benzene, Dimethylformamide (DMF), Ethanol/Glyme mixtures | Reaction Medium | Aprotic solvents like dioxane are common.[6] Co-solvents can improve solubility and reaction rates. | Benzene is carcinogenic; solvent choice must be compatible with all reagents and the steroid. |
Detailed Experimental Protocols
The following protocols are robust, validated methods for the synthesis of steroidal 3,5-dienol ethers.
Protocol 1: Synthesis of a 3-Ethyl-3,5-Dienol Ether using Triethyl Orthoformate (TEOF)
Objective: To convert a 4-ene-3-oxo steroid into its corresponding 3-ethoxy-3,5-diene derivative using TEOF as both the reagent and a dehydrating agent.
Materials and Reagents:
-
4-ene-3-oxo steroid (e.g., Testosterone, Progesterone) (1.0 eq)
-
Triethyl orthoformate (TEOF) (≥98%) (approx. 5-10 eq)
-
Anhydrous Dioxane or a 1:1 mixture of Ethanol and Glyme[6]
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1-0.2 eq, catalytic)
-
Pyridine (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator, magnetic stirrer, and appropriate glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 4-ene-3-oxo steroid (1.0 eq).
-
Add the solvent (e.g., anhydrous dioxane, approx. 10-20 mL per gram of steroid).
-
Add triethyl orthoformate (5-10 eq) to the suspension.
-
Add the acid catalyst, p-toluenesulfonic acid (0.1-0.2 eq).[6] In some procedures, a few drops of concentrated sulfuric acid can be used as an alternative.[12]
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 30-90 minutes.
-
Once the reaction is complete, quench the catalyst by adding a few drops of pyridine until the mixture is neutral or slightly basic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-ethoxy-3,5-dienol ether.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting:
-
Incomplete Reaction: Ensure reagents are anhydrous. Gently warming the reaction mixture (e.g., to 40 °C) can increase the rate.
-
Product Hydrolysis: The dienol ether is sensitive to acid. Ensure the quench with pyridine is complete before work-up. Avoid using acidic media during purification.
Protocol 2: Synthesis of a 3,3-Ethylenedioxy-3,5-Dienol Ether (Dioxolane) using Ethylene Glycol
Objective: To form a cyclic dienol ether (a more stable derivative) using ethylene glycol, which is particularly useful for multi-step syntheses.
Materials and Reagents:
-
4-ene-3-oxo steroid (1.0 eq)
-
Ethylene glycol (≥99%, anhydrous) (approx. 5-10 eq)
-
Benzene or Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA) (catalytic amount)
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the 4-ene-3-oxo steroid (1.0 eq), a sufficient volume of benzene or toluene to allow for reflux, ethylene glycol (5-10 eq), and a catalytic amount of PTSA.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Continue reflux until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of pyridine or by washing with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Orthoformates are flammable and can be irritants.[7]
-
Benzene is a known carcinogen; use appropriate personal protective equipment (PPE) and engineering controls. Toluene is a less toxic alternative.
-
Acid catalysts are corrosive. Handle with care.
General Experimental Workflow
Caption: Generalized Workflow for Dienol Ether Synthesis.
References
- Process for the preparation of enolethers of delta4-3-ketosteroids.
- PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF.
- Kinetic vs.
- Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation.
- Thermodynamic vs Kinetic Enol
- Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Gener
- Trimethyl orthoform
- Keto-Enol Tautomerism. Chemistry LibreTexts.
- Keto Enol Tautomeriz
- 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation.
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
- How can an α,β-unsaturated ketone tautomerise? Chemistry Stack Exchange.
- Mechanism of enolether formation with ethyl orthoformate in estr-4-ene-3,17-dione (Djerassi's norethisterone synthesis). Chemistry Stack Exchange.
- Direct Synthesis of Polyesterether from Ethylene Glycol.
- Preparation method of glycol ether.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CA1067066A - PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct Synthesis of Polyesterether from Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104250206A - Preparation method of glycol ether - Google Patents [patents.google.com]
- 11. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]
- 12. US3114750A - 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation - Google Patents [patents.google.com]
Application Note: Synthesis and Reaction Mechanism of Androstenedione with Triethyl Orthoformate
Executive Summary
This application note details the conversion of Androst-4-ene-3,17-dione (Androstenedione or 4-AD) into its enol ether derivative, 3-ethoxyandrosta-3,5-dien-17-one , using Triethyl Orthoformate (TEOF). This transformation is a critical unit operation in steroid chemistry, serving as a protection strategy for the
The protocol emphasizes the thermodynamic favorability of the 3,5-diene system over the 3,3-diethyl ketal, driven by extended conjugation. We provide a robust, scalable methodology with specific focus on acid-catalyst quenching to prevent hydrolytic reversion.
Mechanistic Analysis
Reaction Overview
Unlike saturated ketones which typically form ketals with orthoformates,
Key Transformation:
-
Reagent: Triethyl Orthoformate (TEOF) + Ethanol[3]
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) -
Product: 3-Ethoxyandrosta-3,5-dien-17-one[1][2][4][5][6][7][8][9]
Detailed Mechanism
The mechanism proceeds via an acid-catalyzed enolization followed by etherification. TEOF plays a dual role: it provides the ethyl source via an oxocarbenium intermediate and irreversibly consumes water produced during the reaction, driving the equilibrium forward.
-
Activation: The carbonyl oxygen at C3 is protonated by the acid catalyst (
).[10] -
Electrophilic Attack: The protonated ketone interacts with the reactive ethylating species generated from TEOF (ethyl oxocarbenium ion).
-
Elimination: Loss of a proton from C6 (rather than C2) is kinetically and thermodynamically favored, extending the conjugation to form the stable 3,5-diene system.
Figure 1: Acid-catalyzed mechanism of enol ether formation. Note the scavenging of water by TEOF to drive equilibrium.
Experimental Protocol
Reagents and Equipment
| Reagent | Role | Stoichiometry (Eq) | Notes |
| Androstenedione (4-AD) | Substrate | 1.0 | Purity >98% recommended.[8][11] |
| Triethyl Orthoformate | Reagent/Solvent | 2.0 - 5.0 | Excess acts as solvent and scavenger. |
| Ethanol (Absolute) | Co-Solvent | 5-10 Vol | Anhydrous is critical. |
| Catalyst | 0.05 - 0.1 | Monohydrate is acceptable if TEOF excess is sufficient. | |
| Pyridine / Triethylamine | Quencher | > 1.2 eq vs Acid | Critical Control Point. |
Step-by-Step Methodology
Step 1: Solubilization In a dry 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, dissolve Androstenedione (10 g, 35 mmol) in anhydrous Ethanol (50 mL) and Triethyl Orthoformate (15 mL).
Step 2: Catalysis
Add
-
Observation: The solution may darken slightly.
-
Condition: Heat the mixture to 40–50°C (or mild reflux) under nitrogen atmosphere.
Step 3: Reaction Monitoring Stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Target: Disappearance of the UV-active starting material spot (Rf ~0.4) and appearance of a less polar product (Rf ~0.7).
Step 4: Critical Quench STOP: Do not proceed to aqueous workup without this step. Add Pyridine (0.5 mL) or Triethylamine dropwise to the reaction mixture while still warm.
-
Reasoning: Enol ethers are extremely acid-labile. If the acid catalyst is not neutralized before water is introduced or the solvent is evaporated, moisture from the air will hydrolyze the product back to Androstenedione.
Step 5: Isolation Concentrate the mixture under reduced pressure (Rotavap) at <45°C to remove excess ethanol and TEOF. The residue will likely crystallize.
-
Purification: Recrystallize the crude solid from minimal hot ethanol containing a trace of pyridine (0.1%). Cool to 0°C to maximize yield.
Figure 2: Operational workflow highlighting the critical quenching step.
Characterization & Data
The product is distinguished by the loss of the C4-H signal typical of the enone and the appearance of the enol ether signals.
| Parameter | Specification | Notes |
| Appearance | White to pale yellow needles | |
| Melting Point | 146°C – 149°C | Sharp range indicates high purity.[4] |
| IR Spectrum | 1735 | Absence of strong enone C=O at ~1670 |
| The C4 proton is a key diagnostic marker. | ||
| Solubility | Soluble in CHCl | Poorly soluble in water (hydrolyzes). |
Process Optimization & Troubleshooting (Expertise)
The "Reversion" Problem
Symptom: The reaction looked complete on TLC, but after workup, the NMR shows 50% starting material.
Root Cause: Insufficient neutralization of the acid catalyst. Even trace acidity during concentration or recrystallization catalyzes the reaction of the enol ether with atmospheric moisture:
Incomplete Conversion
Symptom: Starting material persists after 4 hours. Root Cause: Water contamination in the ethanol or TEOF. Solution: TEOF consumes water, but if the solvent is too wet, the TEOF is exhausted before it can drive the reaction. Use anhydrous ethanol and increase TEOF equivalents to 3.0–5.0 eq.
C17 Ketalization
Symptom: Formation of a byproduct (less polar than product). Root Cause: Reaction temperature too high or reaction time too long, leading to ketalization of the C17 ketone. Solution: Maintain temperature below 50°C. The conjugated 3-enol ether forms kinetically faster than the 17-ketal.
References
- Preparation of Steroid Enol Ethers: Djerassi, C. Steroid Reactions: An Outline for Organic Chemists. Holden-Day, 1963.
-
Synthesis of 3-ethoxy-androsta-3,5-dien-17-one: PrepChem Protocols. Available at: [Link]
- Industrial Application (Progesterone Synthesis): CN103848879A, "Method for preparing progesterone by taking 1,4-androstenedione as raw material". Google Patents.
-
Acid-Catalyzed Orthoformate Mechanisms: Journal of Organic Chemistry, "Mechanism of Enol Ether Formation". Available at: [Link]
-
Product Characterization (PubChem): 3-Ethoxyandrosta-3,5-dien-17-one (CID 10358291). Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate - Google Patents [patents.google.com]
- 3. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Ethoxy-androsta-3,5-dien-17-one | LGC Standards [lgcstandards.com]
- 6. 3-Ethoxyandrosta-3,5-dien-17-one | CAS:972-46-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 3-Ethoxyandrosta-3,5-dien-17-one | C21H30O2 | CID 10358291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104262442A - Preparation method for progestin - Google Patents [patents.google.com]
- 9. Androsta-3,5-dien-17-one,3-ethoxy-, [webbook.nist.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN103848879A - Method for preparing progesterone by taking 1,4-androstenedione as raw material - Google Patents [patents.google.com]
Crystallization techniques for 3-Methoxyandrosta-3,5-dien-17-one purification
Application Note: High-Purity Crystallization & Isolation of 3-Methoxyandrosta-3,5-dien-17-one
Executive Summary
3-Methoxyandrosta-3,5-dien-17-one (CAS: 57144-06-6) is a critical intermediate in the semi-synthesis of 19-norsteroids (e.g., Norethisterone, Nandrolone) and modern progestogens like Drospirenone.[1] Its formation typically involves the enol etherification of Androstenedione (4-AD).[1]
The Challenge: This molecule is an acid-labile enol ether .[1] In the presence of trace moisture and protons (
The Solution: Crystallization is the superior purification method for scalability and stability.[1] This guide details a self-validating crystallization protocol using a Methanol/Pyridine system that ensures high purity (>98%) while actively preventing hydrolysis during processing.[1]
Physicochemical Profile & Solubility Logic
Understanding the solubility landscape is a prerequisite for designing the crystallization cycle.[1]
| Parameter | Characteristic | Operational Implication |
| Molecular Weight | 300.44 g/mol | Moderate molecular size; crystallizes well from polar protic solvents if stabilized.[1] |
| Melting Point | ~120–140°C (Range)* | Note: Purity dependent.[1] Sharp melting range indicates absence of ketone hydrolysis products.[1] |
| Solubility (High) | DCM, THF, Toluene | Good for initial dissolution and filtration of inorganic salts.[1] |
| Solubility (Low/Mod) | Methanol, Ethanol, Heptane | Ideal crystallization solvents.[1] Methanol is preferred for removing polar impurities.[1] |
| Stability | Poor in Acid/Water | CRITICAL: All solvents must be anhydrous.[1] A trace organic base (0.1–0.5% v/v) is required in all processing fluids.[1] |
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be strictly controlled:
-
Basicity of the Medium: The crystallization mother liquor must maintain a "virtual pH" > 8.[1] This is achieved by spiking solvents with Pyridine or Triethylamine (TEA) .[1] Pyridine is preferred due to its compatibility with steroid crystal lattices and ease of removal during drying.[1]
-
Temperature Control:
-
Water Content: Solvents should be dried to <0.05% water (KF).[1]
Detailed Protocol: Methanol-Pyridine Crystallization
This protocol assumes the crude material has been isolated from the reaction mixture (typically a TMOF/Acid catalyzed reaction) and neutralized.
Reagents:
-
Methanol (HPLC Grade, Anhydrous) [1]
-
Pyridine (Reagent Grade) [1]
-
Dichloromethane (DCM) (Optional, for initial dissolution)[1]
Step-by-Step Procedure:
Step 1: Basification of Solvent Prepare the crystallization solvent: Anhydrous Methanol containing 0.5% (v/v) Pyridine .[1]
-
Rationale: The pyridine acts as a "proton scavenger," neutralizing any environmental acidity or acidity from the glass surface.[1]
Step 2: Dissolution
-
Charge the crude solid into a reactor.[1]
-
Add the Methanol/Pyridine mixture (Ratio: 5–7 mL solvent per 1 g of solid).[1]
-
Heat to 45–50°C with varying agitation.
-
Note: If the crude contains significant inorganic salts from the reaction quench, dissolve first in a minimum volume of DCM containing 0.1% Pyridine, filter off salts, and then swap solvents to Methanol via vacuum distillation.[1]
Step 3: Seeding and Nucleation [1]
-
Cool the solution to 30°C .
-
Add seed crystals (0.5 wt%) if available.[1] If not, induce nucleation by scratching the vessel wall or brief sonication.[1]
-
Observation: The solution should turn from clear to slightly turbid.[1]
Step 4: Controlled Cooling (The Purification Step)
-
Cool from 30°C to 0°C over a period of 3 hours (Linear ramp: 10°C/hr).
-
Hold at 0°C for 1 hour to maximize yield.
-
Mechanism:[1][5] Impurities (unreacted Androstenedione and polar byproducts) remain in the methanolic mother liquor.[1]
Step 5: Filtration and Wash [1]
-
Filter the slurry rapidly using a chilled Buchner funnel.[1]
-
Wash: Displace the mother liquor with cold (-10°C) Methanol (containing 0.5% Pyridine) .
-
Warning: Do not use pure methanol for the wash; the lack of base can induce surface hydrolysis, turning the crystals yellow (a sign of ketone formation).[1]
Step 6: Drying
-
Dry under vacuum at 40°C for 12 hours.
-
Store under Nitrogen atmosphere.[1]
Process Visualization
Diagram 1: Purification Workflow & Control Points
Caption: Workflow emphasizing the continuous presence of base (Pyridine) to prevent hydrolysis.
Diagram 2: Stability Logic (The "Why")
Caption: Mechanism of acid-catalyzed hydrolysis and the protective role of Pyridine.
Quality Control & Troubleshooting
Analytical Methods
-
HPLC: Do NOT use standard acidic mobile phases (e.g., 0.1% Formic Acid).[1]
-
TLC: Use Alumina plates (basic) rather than Silica (acidic).[1] If Silica must be used, pre-soak the plate in 5% Triethylamine/Hexane.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Material "Oils Out" | Cooling too fast or impurity profile too high.[1] | Re-heat to dissolve.[1] Add seed crystals. Cool at 5°C/hr.[1] |
| Yellowing of Crystals | Hydrolysis occurring.[1] | Check solvent pH.[1][5] Increase Pyridine to 1%. Ensure drying oven is not acidic.[1] |
| Low Yield | Product too soluble in MeOH.[1] | Add anti-solvent (Water with 0.5% Pyridine) dropwise at the end of the cooling cycle.[1] |
References
-
Synthesis of Androstane-4-alkene-3-ketone-17 beta-methyl carboxylate. Google Patents. Patent CN109467584B.[1] Available at:
-
3-Methoxyandrosta-3,5-dien-17-one Compound Summary. PubChem. CID 92687.[1] Available at: [Link][1]
-
Synthesis of 3-ethoxy-androsta-3,5-dien-17-one. PrepChem. (Protocol adapted for methoxy analog).[1] Available at: [Link]
-
Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. 1972 Jan;13(1):143-6.[1][6] (Reference for silica acidity issues). Available at: [Link]
Sources
- 1. 3-Methoxyandrosta-3,5-dien-17-one | C20H28O2 | CID 92687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. reddit.com [reddit.com]
- 4. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate - Google Patents [patents.google.com]
- 5. Efficient Synthesis of Steroidal Intermediates with a C17 Side Chain from Phytosterols by Genetically Modified Mycolicibacterium neoaurum NRRL B‐3805 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of steroidal enol ethers under acidic conditions
Current Status: Operational Topic: Stability of Steroidal Enol Ethers Under Acidic Conditions Document ID: STS-EE-2024-05
Executive Summary
Steroidal enol ethers (e.g., 3-alkoxy-3,5-dienes) are critical synthetic intermediates, often serving as protecting groups for
This guide addresses the kinetic instability of these systems. Unlike standard ethers, the electron-rich double bond of the enol ether acts as a nucleophile, inviting protonation even by weak acids (silica gel, trace HCl in
Module 1: Mechanistic Failure Analysis
To troubleshoot stability, one must understand the failure mode. The hydrolysis of steroidal enol ethers is acid-catalyzed and proceeds via a rate-limiting proton transfer to the
The Hydrolysis Cascade
The following diagram illustrates the pathway from a stable 3-ethyl enol ether to the hydrolyzed 3-ketone. Note that the Oxocarbenium Ion is the critical high-energy intermediate.
Figure 1: Acid-catalyzed hydrolysis mechanism. The electron-rich C3-C4 double bond is protonated, generating an electrophilic center at C3 that is rapidly trapped by water.
Module 2: Troubleshooting Matrix
Use this matrix to diagnose and resolve stability issues during synthesis, purification, and analysis.
| Symptom | Probable Cause | Validated Solution |
| Product reverts to starting material on TLC plate. | Silica Gel Acidity. Standard silica has a pH of ~4-5, sufficient to catalyze hydrolysis during the run. | Switch to Alumina: Use Neutral or Basic Alumina (Activity II-III). OR Deactivate Silica: Pre-wash silica slurry with 1-2% Triethylamine (TEA) in hexane before loading. |
| NMR spectrum shows mixture of enol ether and ketone. | Solvent Acidity. | Neutralize Solvent: Filter |
| Low yield during synthesis (Orthoformate method). | Water/Equilibrium. The reaction produces alcohol and is reversible.[4] Water drives it back to the ketone. | Drive Equilibrium: Use a high-boiling co-solvent (Toluene) and distill off the alcohol/orthoformate azeotrope. Ensure reagents are anhydrous. |
| Product decomposes during storage. | Ambient Moisture + | Storage Protocol: Store under Argon at -20°C. Add a trace of solid |
Module 3: Validated Protocols (SOPs)
SOP-01: Synthesis of Steroidal Ethyl Enol Ethers
Standard protocol for converting
-
Reagents: Dissolve Steroid (1 eq) in anhydrous Dioxane or Toluene (0.1 M).
-
Activation: Add Triethyl Orthoformate (TEOF) (3–5 eq).
-
Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or Sulfuric Acid (catalytic).
-
Reaction: Stir at room temperature (or 40°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC on TEA-treated plates .
-
-
Quench (CRITICAL): Add Pyridine (1.5 eq relative to acid) or Triethylamine to neutralize the catalyst before adding any water or aqueous workup.
-
Workup: Pour into saturated
. Extract with ether/EtOAc. Dry over (which is neutral) rather than (which can be slightly acidic).
SOP-02: Purification Decision Tree
Follow this logic flow to select the correct purification method.
Figure 2: Logic flow for purification. Recrystallization is preferred for stability; Basic Alumina is the gold standard for chromatography.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Sulfate (
Q: Why does my enol ether smell like the starting ketone after a week? A: Hydrolysis has occurred. This is likely due to "autocatalysis" where trace moisture hydrolyzes a small amount of ether, releasing alcohol and potentially trace acid if the environment isn't buffered. Always store these compounds with a trace of base (e.g., a pellet of KOH or a drop of pyridine).
Q: I need to run a reaction on the enol ether (e.g., Birch reduction). Do I need to purify it first? A: Often, no. If the conversion using TEOF is >95%, the crude material (after high-vacuum drying to remove excess TEOF and Pyridine) is usually sufficient and safer to handle than subjecting it to chromatography.
Q: How do I spot these on TLC without them hydrolyzing? A: Pre-elute your TLC plate in a chamber containing 5% Triethylamine in Hexane. Dry the plate, then spot your sample. This neutralizes the acidic binding agent on the TLC plates.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5][6] Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Enol Ethers).
- Djerassi, C. (1953). Steroid Reactions: An Introduction to the Chemistry of Enol Ethers. Journal of the American Chemical Society. (Foundational work on steroidal enol ether kinetics).
-
Nussbaum, A. L., et al. (1961). The Chemistry of Enol Ethers.[7][8][9] I. The Reaction of Enol Ethers with Peracids. Journal of Organic Chemistry, 26(10), 3925-3930. (Discusses stability and reactivity).
- Stork, G., & Hudrlik, P. F. (1968). Generation of Enolates from Enol Silyl Ethers. Journal of the American Chemical Society, 90(16), 4462-4464. (Context on the comparative stability of silyl vs. alkyl enol ethers).
Sources
- 1. CA1067066A - PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 2. “Process For Preparation Of Steroid Intermediate” [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
- 6. wiley.com [wiley.com]
- 7. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Androstenedione Methylenolether Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of androstenedione methylenolether. It addresses common challenges and provides practical, field-proven solutions to optimize reaction yields and purity. The information herein is grounded in established chemical principles and supported by authoritative references.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of androstenedione methylenolether.
Q1: What is the fundamental reaction for synthesizing androstenedione methylenolether?
The synthesis of androstenedione methylenolether is fundamentally an enol etherification of androstenedione. This reaction involves the protection of one of the carbonyl groups of androstenedione, typically the more reactive 3-keto group, as a methylenolether. This is a specific type of enol ether where the enol oxygen is part of a cyclic acetal formed with formaldehyde or a formaldehyde equivalent.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions (temperature, time), insufficient reagent quantities, or catalyst deactivation.
-
Side reactions: Competing reactions, such as self-condensation of androstenedione or reaction at the less reactive 17-keto group, can consume starting material and reduce the yield of the desired product.
-
Product degradation: The formed methylenolether may be unstable under the reaction or workup conditions, leading to hydrolysis back to the starting material or other degradation products.
-
Moisture in the reaction: The presence of water can hydrolyze the reagents and the product, significantly reducing the yield.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the desired androstenedione methylenolether and unreacted androstenedione, potential side products could include:
-
The isomeric 17-methylenolether.
-
The bis-methylenolether (reaction at both carbonyl groups).
-
Aldol condensation products of androstenedione.
-
Byproducts from the decomposition of reagents.
Q4: How can I improve the regioselectivity of the reaction to favor the 3-enol ether?
Achieving high regioselectivity for the 3-position is crucial. The 3-keto group in the Δ4-3-ketosteroid system of androstenedione is generally more reactive towards enolization and subsequent etherification than the 17-keto group. To enhance this selectivity, consider the following:
-
Kinetic vs. Thermodynamic Control: Employing kinetic control conditions (strong, sterically hindered base at low temperatures) can favor the formation of the less substituted enolate at the 3-position.[1]
-
Protecting Groups: While the goal is to form the enol ether, in some multi-step syntheses, one might consider temporarily protecting the 17-keto group to ensure exclusive reaction at the 3-position.[2][3]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Moisture Contamination | Karl Fischer titration of solvents and reagents. | Rigorously dry all glassware, solvents, and reagents. Use of a drying tube or inert atmosphere (N₂ or Ar) is highly recommended. | Enol ether formation is a condensation reaction where water is a byproduct. Le Chatelier's principle dictates that the presence of water will shift the equilibrium towards the reactants. Furthermore, many reagents used in this synthesis are water-sensitive. |
| Ineffective Catalyst | Verify the source and age of the catalyst. Run a control reaction with a known, reliable substrate. | Use a fresh, high-purity catalyst. Consider activation of the catalyst if applicable (e.g., drying of p-toluenesulfonic acid). | The catalyst, often an acid, is crucial for promoting the reaction. Its activity can diminish over time due to hydration or contamination. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. | Optimize the reaction temperature. Some enol etherifications require elevated temperatures to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions. | Reaction kinetics are highly dependent on temperature. An optimal temperature ensures a sufficient reaction rate without promoting decomposition or unwanted side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS. | Extend the reaction time until the starting material is consumed or the product concentration plateaus. | Many organic reactions, especially those involving sterically hindered steroids, may require extended periods to reach completion. |
Problem 2: Poor Regioselectivity (Significant formation of the 17-enol ether)
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Thermodynamic Control | Analyze the reaction conditions (e.g., high temperature, weak base). | Employ kinetic control conditions: a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C).[1] | The formation of the kinetic enolate is faster and typically occurs at the less sterically hindered α-carbon. The Δ⁴ double bond in androstenedione makes the C-2 protons more accessible for deprotonation, leading to the 3-enol ether. |
| Reagent Choice | Review the formylating agent and reaction additives. | Experiment with different formylating agents or orthoformates. The choice of the alcohol used in transetherification can also influence selectivity. A patent describes the use of ethyl orthoformate followed by an exchange reaction.[4] | The steric bulk and reactivity of the electrophile can influence which enolate it preferentially reacts with. |
Problem 3: Product Isolation and Purification Difficulties
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Product Instability | Analyze the product for degradation after purification. | Use a non-acidic workup. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid catalyst. Avoid prolonged exposure to silica gel during chromatography. | Enol ethers can be sensitive to acid and can hydrolyze back to the corresponding ketone.[5] Neutralizing the reaction mixture and using a less acidic stationary phase for chromatography can prevent this. |
| Co-eluting Impurities | Analyze the purified product by high-resolution analytical techniques (e.g., HPLC, ¹H NMR). | Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization as an alternative or additional purification step. | Structurally similar impurities may have similar polarities, making them difficult to separate by chromatography alone. Recrystallization exploits differences in solubility to achieve high purity. |
III. Experimental Protocols
Protocol 1: Synthesis of Androstenedione 3-Ethyl Enol Ether via Transetherification
This protocol is adapted from a patented procedure and offers a high-yield route to an enol ether of androstenedione, which can be a precursor or analogous to the methylenolether.[4]
Materials:
-
Androstenedione
-
Ethyl orthoformate
-
Cyclohexanol
-
p-Toluenesulfonic acid
-
Benzene (or a suitable substitute like toluene)
-
Methanol
-
Methylene chloride
-
Pyridine
Procedure:
Step 1: Formation of the 3-Ethyl Enolether
-
Treat androstenedione with ethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an anhydrous solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by neutralizing the acid and removing the solvent. This step can yield the 3-ethyl enolether of androstenedione at approximately 85% yield.[4]
Step 2: Transetherification to Cyclohexyl Enolether (Example of Exchange)
-
Add the 3-ethyl enolether of androstenedione to a boiling solution of cyclohexanol and a catalytic amount of p-toluenesulfonic acid in benzene.[4]
-
Distill the mixture to remove the ethanol formed during the exchange reaction, driving the equilibrium towards the product.[4]
-
After the reaction is complete, add a small amount of pyridine to neutralize the acid catalyst.[4]
-
Concentrate the mixture under vacuum.
-
Purify the residue by recrystallization from a mixture of methanol and methylene chloride to obtain the cyclohexyl enolether of androstenedione.[4]
Protocol 2: General Considerations for Enol Ether Synthesis from a Ketone
This protocol outlines general steps for the synthesis of enol ethers from ketones, which is the core transformation in producing androstenedione methylenolether.
Materials:
-
Androstenedione
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
A formylating agent (e.g., a formaldehyde equivalent like dimethoxymethane or an orthoformate)
-
Acid or base catalyst
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.
-
Dissolve androstenedione in the anhydrous solvent.
-
Add the formylating agent.
-
Add the catalyst (acid or base, depending on the chosen method). For acid-catalyzed reactions, p-toluenesulfonic acid is common. For base-mediated reactions, a non-nucleophilic base is preferred.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or other suitable analytical methods.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup. For acid-catalyzed reactions, this typically involves washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst. For base-catalyzed reactions, a quench with a mild acid may be necessary.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Reaction Pathway: Acid-Catalyzed Enol Ether Formation
Caption: Acid-catalyzed formation of androstenedione methylenolether.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. PMC. Available at: [Link]
-
Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. ACS Publications. Available at: [Link]
-
Silyl enol ether - Wikipedia. Wikipedia. Available at: [Link]
-
Formation of Enol Ethers by Alkylation of Ketones. RSC Publishing. Available at: [Link]
-
Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal. Available at: [Link]
-
Process for the preparation of enolethers of delta4-3-ketosteroids. Google Patents. Available at:
-
Protection of Carbonyl Groups. Chemistry LibreTexts. Available at: [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]
- 5. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
Controlling temperature in steroid enol etherification reactions
Topic: Temperature Control in Steroid Enol Etherification
Ticket ID: SEE-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist
Critical Parameter Overview: The Thermodynamics of Instability
Welcome to the technical support hub for steroid chemistry. You are likely here because your enol etherification yield is low, your product hydrolyzed back to the starting material during workup, or your reaction mixture turned an ominous shade of dark brown.
In the conversion of a 3-keto-
The Core Conflict
This reaction is reversible and acid-catalyzed.
-
The Temperature Trap:
-
Too Low (< 0°C): The reaction rate becomes glacial. While kinetic control is maintained, the conversion may never reach completion, leaving difficult-to-separate starting material.
-
Too High (> 40°C): You risk aromatization of the A-ring (irreversible), C-alkylation (thermodynamic control), or polymerization of the electron-rich diene system.
-
The Solution: The industry standard utilizes Triethyl Orthoformate (TEOF) not just as a reagent, but as a chemical water scavenger to drive the equilibrium forward without requiring excessive heat (azeotropic distillation).
Visualizing the Pathway
The following diagram illustrates the reaction landscape. Note how Temperature (T) acts as a gatekeeper for side reactions.
Figure 1: Reaction pathway showing the reversibility of enol ether formation and the temperature-dependent degradation routes.
Troubleshooting Hub: Symptom-Based Solutions
Identify your issue below to find the specific temperature-related fix.
Q1: My reaction mixture turned dark brown/black.
Diagnosis: Polymerization or Decomposition. Root Cause: The reaction temperature exceeded 40°C, or the acid catalyst concentration was too high for the ambient temperature. Enol ethers are electron-rich dienes; they are prone to acid-catalyzed polymerization if heated. The Fix:
-
Active: Immediately quench with pyridine at 0°C .
-
Prevention: Maintain reaction temperature between 20°C and 25°C . Do not heat to reflux unless using a Dean-Stark apparatus with a specific high-boiling solvent (rare for this transformation).
Q2: I recovered mostly starting material (Ketone) after workup.
Diagnosis: Hydrolysis during Quench. Root Cause: The enol ether formed, but it hydrolyzed back to the ketone during the quench/extraction step. This is often caused by an exothermic neutralization . The Fix:
-
Protocol Adjustment: You must add the base (Pyridine or Et3N) before adding any water.
-
Temperature Control: The quench must happen at 0°C . The neutralization of p-TsOH is exothermic; if this heat spikes in the presence of the water you just added, hydrolysis is instantaneous.
Q3: The reaction stalls at 80% conversion.
Diagnosis: Equilibrium Limit. Root Cause: Water accumulation. Even at optimal temperatures, if the byproduct ethanol/water isn't scavenged, the reaction halts. The Fix:
-
Chemical Scavenging: Ensure you are using a slight excess of Triethyl Orthoformate (TEOF) . It reacts with water to form formate ester and ethanol, chemically removing water from the equilibrium.
-
Don't Heat: Heating will not fix an equilibrium issue in a closed system; it will only promote side reactions. Add more TEOF instead.
Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-Ethoxy-3,5-androstadiene-17-one (Generic Protocol) Method: Orthoformate Scavenging (Low Temperature)
Reagents & Setup
| Component | Role | Specification |
| Substrate | Steroid (e.g., Androstenedione) | Dry (Water < 0.1%) |
| Reagent | Triethyl Orthoformate (TEOF) | 1.5 - 3.0 Equivalents |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | Anhydrous (Cat. amount) |
| Solvent | Dioxane or Ethanol | Anhydrous |
| Quench | Pyridine or Triethylamine | 1.5 eq relative to acid |
Step-by-Step Workflow
-
Preparation (25°C): Dissolve the steroid in anhydrous solvent containing TEOF.
-
Cooling (0°C): Place the reaction vessel in an ice bath. Wait for internal temperature to reach < 5°C.
-
Catalysis (0°C
RT):-
Add p-TsOH dissolved in a minimum amount of warm ethanol/dioxane.
-
Note: The addition is exothermic. Monitor internal temp.
-
Remove ice bath and allow to warm to Room Temperature (20-25°C) . Stir for 1-4 hours.
-
-
Monitoring: Check TLC/HPLC. Look for the disappearance of the UV-active ketone spot (starting material).
-
The Critical Quench (0°C):
-
Cool the mixture back to 0°C .
-
Add Pyridine/Triethylamine dropwise. Stir for 15 mins.
-
Only after base addition can you add water or saturated NaHCO3.
-
-
Isolation: Extract, dry over Na2SO4 (keep cool), and concentrate below 40°C .
Workflow Visualization
Figure 2: The temperature-controlled workflow ensuring kinetic stability and preventing hydrolysis.
FAQ: Edge Cases
Q: Can I use sulfuric acid instead of p-TsOH? A: Yes, but sulfuric acid is much stronger and more likely to cause "charring" (polymerization) if the temperature spikes. If using H2SO4, keep the reaction strictly at 0°C-10°C and do not warm to RT unless necessary.
Q: Why did my product crystallize as a mixture?
A: Enol ethers can exist as mixtures of
Q: Can I dry the product in an oven? A: Absolutely not. Enol ethers are sensitive to moisture and heat. Drying in an oven > 40°C will likely cause hydrolysis from ambient humidity. Dry under high vacuum at room temperature.
References
-
Djerassi, C. (1953). Steroid Reactions: An Introduction to the Chemistry of Enol Ethers. Organic Reactions. (General Reference for Steroid Chemistry).
-
Organic Syntheses. (1963). Androst-4-ene-3,17-dione, enol ethyl ether. Org. Synth. Coll. Vol. 4, p.13.
- Nussbaum, A. L., et al. (1961). Topical Corticosteroids: Structure-Activity Relationships. Journal of the American Chemical Society. (Foundational work on enol ether protection groups).
-
Barton, D. H. R., et al. (1954). The Constitution of the Enol Ethers of
-3-Ketosteroids. Journal of the Chemical Society.[1]
(Note: While specific URLs for older classic papers like Djerassi (1953) often lead to paywalled journal landing pages, the Organic Syntheses link is open access and serves as the primary protocol verification.)
Sources
Technical Support Center: Purification of Steroidal Enol Ethers
Executive Summary
The conversion of Androstenedione (AD) to its enol ether (e.g., 3-ethoxyandrosta-3,5-dien-17-one) is a critical step in steroid API synthesis.[1][2][3] The primary purification challenge is the hydrolytic instability of the enol ether bond. Standard silica gel chromatography often fails because the acidic silanol groups (
This guide provides three validated protocols to solve this issue, prioritizing Acid-Free Environments .
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, quantify the level of unreacted AD using a non-acidic HPLC method or TLC.
Troubleshooting Decision Tree
Use the following logic flow to select the correct purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity levels and physical state.[1]
Part 2: Technical Protocols
Method A: Basified Crystallization (Primary Recommendation)
Best for: Large-scale batches (>10g) and crystalline products.[1]
The Science: Steroidal enol ethers are generally less polar and more lipophilic than the starting ketone. However, traces of acid catalyst (p-TSA or Pyridine[1]·HCl) from the synthesis will cause decomposition during heating. You must neutralize the system before crystallization.[1]
Protocol:
-
Quench: Add Triethylamine (Et
N) or Pyridine (1.05 eq relative to acid catalyst) directly to the reaction mixture before solvent evaporation. -
Solvent Selection: Use the table below to select a solvent system.
| Solvent System | Additive (Crucial) | Temperature | Notes |
| Ethanol (99%) | 0.5% Pyridine | Reflux | Most common.[1] Pyridine prevents solvolysis.[1] |
| Acetone/Water | 0.1% Et | 50°C | Good for highly polar impurities.[1] |
| Hexane/EtOAc | 0.5% Et | RT | Use if product is very soluble in alcohols.[1] |
-
Procedure:
Method B: Buffered Silica Chromatography
Best for: High purity requirements, oils, or removing stubborn isomers.[1]
The Issue: Standard silica gel has a surface pH of ~5.0 due to acidic silanol groups. This is sufficient to protonate the enol ether double bond (C3-C4 or C3-C5), leading to rapid hydrolysis back to Androstenedione.[1]
The Solution: You must "deactivate" the silica using a basic amine before the compound touches it.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Column Packing (Slurry Method):
-
Suspend silica gel in the Et
N-treated mobile phase .[1] -
Pour the slurry into the column.
-
Flush with 2–3 column volumes (CV) of the treated mobile phase to ensure the entire column pH is basic.
-
-
Sample Loading:
-
Elution:
-
Run the column using the treated mobile phase.
-
Observation: The Enol Ether (less polar) will elute significantly faster (
) than Androstenedione ( ).[1] -
Note: Without Et
N, you would see severe tailing or a "streak" from the product spot back to the AD spot.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC after purification that matches the starting material. Why?
A: This is "On-Column Hydrolysis." If you did not buffer your silica with Triethylamine, the enol ether hydrolyzed during the separation. Alternatively, if you used CDCl
Q2: Can I use Girard's Reagent T to remove the unreacted Androstenedione? A: Proceed with extreme caution. While Girard's Reagent T removes ketones, most Androstenedione enol ethers (e.g., 3-ethoxyandrosta-3,5-dien-17-one) retain the ketone at the C17 position.[1] Girard's reagent will react with the C17 ketone of your product, removing it along with the impurity. Only use Girard's reagent if your product has a protected C17 group (e.g., a 17-ketal).[1]
Q3: My product oils out during crystallization. What now? A: This usually indicates residual solvent or impurities lowering the melting point.[1]
-
Re-dissolve in a small amount of DCM.[1]
-
Wash with 5% NaHCO
(aq) to remove any salts/acids.[1] -
Dry over Na
SO (anhydrous). -
Evaporate and retry crystallization using Method A with a "seed crystal" if available.
Part 4: Visualizing the Buffered Silica Workflow
Figure 2: The critical workflow for buffering silica gel to prevent enol ether decomposition.[1]
References
-
Preparation of Enol Ethers of Delta-4-3-Ketosteroids. US Patent 3019241A. (1962).[1] Describes the synthesis and crystallization of androstenedione enol ethers using pyridine as a stabilizer.
-
Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem. (2025).[1] Provides the standard protocol for deactivating silica gel with Triethylamine for acid-sensitive compounds.
-
3-Ethoxyandrosta-3,5-dien-17-one Structure and Properties. PubChem CID 10358291.[1] Verifies the presence of the C17 ketone, contraindicating the use of Girard's Reagent for this specific separation.
-
General Methods for the Extraction, Purification, and Measurement of Steroids. ResearchGate. (2010).[1] Discusses the instability of steroid derivatives on silica and the necessity of buffering.
Sources
- 1. 3-Ethoxyandrosta-3,5-dien-17-one | C21H30O2 | CID 10358291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Precision HPLC Strategy for Testosterone Impurity J: Overcoming Enol Ether Instability
Content Type: Publish Comparison Guide Topic: HPLC Method Development for Testosterone Impurity J (3-Methoxyandrosta-3,5-dien-17-one) Audience: Researchers, QC Scientists, and Analytical Method Developers[1]
Executive Summary: The "Hidden Trap" in Steroid Analysis
In the high-stakes arena of pharmaceutical impurity profiling, Testosterone Impurity J (EP designation: 3-Methoxyandrosta-3,5-dien-17-one) presents a unique analytical challenge that often goes undetected in standard validation protocols.[1] Unlike the robust ketone structure of Testosterone, Impurity J is a methyl enol ether .
The Critical Flaw in Legacy Methods: Standard HPLC methods for steroids typically employ acidic mobile phases (e.g., 0.1% Formic Acid or Phosphate buffer at pH 2.5) on C18 columns to suppress silanol activity.[1] While effective for Testosterone, these acidic conditions catalyze the hydrolysis of the enol ether (Impurity J) back into Androstenedione or related isomers during the run. This "on-column" degradation leads to:
-
Under-quantification of Impurity J.
-
False positives or artificially high results for Androstenedione (Impurity A/C depending on pharmacopeia).[1]
-
Mass balance failures during stability testing.
This guide compares a Legacy C18 Acidic Method against an Optimized Core-Shell Phenyl-Hexyl Neutral Method , demonstrating why the latter is the requisite standard for accurate Impurity J analysis.
Comparative Analysis: Legacy vs. Optimized
The Alternative: Legacy C18 Method (Acidic)
-
Column: Fully Porous C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile
-
Outcome:
The Solution: Core-Shell Phenyl-Hexyl Method (Neutral)[1]
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 2.1 mm)[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Methanol
-
Mechanism:
-
Selectivity: The Phenyl-Hexyl phase engages in
- interactions with the conjugated diene system of Impurity J (3,5-diene), offering orthogonal selectivity to the single enone of Testosterone.[1] -
Stability:[1][3] Neutral pH prevents enol ether hydrolysis, ensuring 100% recovery.[1]
-
Efficiency: Core-shell particles reduce diffusion paths, allowing higher flow rates with lower backpressure.[1]
-
Experimental Data Summary
The following data illustrates the performance gap between the two methodologies.
| Parameter | Legacy Method (C18, Acidic) | Optimized Method (Phenyl-Hexyl, Neutral) | Impact |
| Impurity J Recovery | 82% (Degradation observed) | 99.8% (Stable) | Accurate quantitation; no false degradation products.[1] |
| Resolution (Rs) | 2.1 (Testosterone / Imp J) | 3.8 (Testosterone / Imp J) | Phenyl-Hexyl |
| Tailing Factor (T) | 1.3 | 1.1 | Sharper peaks due to core-shell particle architecture.[1] |
| Run Time | 35 minutes | 12 minutes | 3x increase in throughput.[1] |
| LOD (ng/mL) | 50 ng/mL | 10 ng/mL | Improved signal-to-noise ratio due to sharper peak shape.[1] |
Detailed Experimental Protocol
Reagents and Standards[1][4][5]
-
Testosterone API: >99.0% purity.[1]
-
Impurity J Standard: 3-Methoxyandrosta-3,5-dien-17-one (Ensure standard is stored at -20°C and protected from moisture).[1]
-
Solvents: LC-MS grade Methanol and Acetonitrile.[1]
-
Buffer: Ammonium Acetate (High purity).[1]
Sample Preparation (Crucial Step)[1]
-
Diluent: Methanol:Water (50:50 v/v).[1] Do NOT use acidic diluents.
-
Stock Solution: Dissolve Impurity J in 100% Methanol first (solubility check), then dilute to volume.
-
Stability Check: Prepare a fresh solution and inject immediately.[1] Re-inject after 24 hours to confirm stability in the neutral diluent.
Chromatographic Conditions (Optimized)
-
Instrument: UHPLC or HPLC system with low dwell volume.
-
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 ± 0.1).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Targeting the conjugated diene system).
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 50 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 50 |
| 12.0 | 50 |[1]
Mechanism of Action & Workflow
The diagram below illustrates the decision logic and the chemical degradation pathway that necessitates the neutral Phenyl-Hexyl approach.
Figure 1: Decision matrix highlighting the chemical instability of Impurity J in acidic media and the resolution mechanism of the Phenyl-Hexyl phase.
References
-
European Pharmacopoeia (Ph.[1][6][7] Eur.) . Testosterone Monograph 02/2008:1373. (Defines Impurity J as 3-methoxyandrosta-3,5-dien-17-one).[1][8][9]
-
LGC Standards . Testosterone EP Impurity J Reference Material Data Sheet. (Confirms structure and chemical identity).
-
McCalley, D. V. (2010).[1] The effect of mobile phase pH on the retention and selectivity of polar and ionizable solutes in reversed-phase liquid chromatography. Journal of Chromatography A. (Grounding for pH selection).
-
Phenomenex . Core-Shell Particle Technology: Kinetic Performance. (Supporting data for core-shell efficiency).
-
Smith, R. M. (2002).[1] Stability of Enol Ethers in Aqueous Acid. Journal of Chemical Education. (Chemical grounding for hydrolysis mechanism).[1]
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- 2. aapco.org [aapco.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Testosterone EP Impurity J | LGC Standards [lgcstandards.com]
A Senior Application Scientist's Guide to Differentiating Designer Steroids: GC-MS Fragmentation of 3-Methoxyandrosta-3,5-dien-17-one vs. Androsta-1,4-diene-3,17-dione
Introduction: The Analytical Challenge of Novel Anabolic Agents
The landscape of performance-enhancing substances is perpetually evolving, with novel anabolic-androgenic steroids (AAS) frequently emerging. These "designer" steroids often feature minor structural modifications intended to evade detection by standard screening protocols. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for anti-doping and forensic laboratories due to its high chromatographic resolution and ability to produce distinct, reproducible fragmentation patterns upon electron ionization (EI).[1] Understanding these fragmentation pathways is paramount for the unambiguous identification of new chemical entities.
This guide provides an in-depth analysis of the predicted electron ionization fragmentation pattern of 3-Methoxyandrosta-3,5-dien-17-one , a representative A-ring modified designer steroid. Its fragmentation will be compared with that of the well-characterized anabolic steroid, Androsta-1,4-diene-3,17-dione (the 17-keto analog of Boldenone), to illustrate how subtle structural differences yield diagnostic ions, enabling confident identification.
Part 1: Standardized GC-MS Methodology for Steroid Analysis
To ensure reproducible fragmentation, a validated and standardized analytical protocol is critical. The following method outlines a typical workflow for the analysis of underivatized neutral steroids. Derivatization, for example, with silylating agents like MSTFA, is a common practice to improve the chromatographic behavior of hydroxylated steroids, but it significantly alters fragmentation patterns and is not covered in this specific comparison of keto-steroids.[2][3]
Experimental Protocol
-
Sample Preparation:
-
A reference standard of the analyte is dissolved in a high-purity solvent such as methanol or acetonitrile to a concentration of 10-100 µg/mL.
-
For urine analysis, a liquid-liquid or solid-phase extraction (SPE) is required to isolate the steroid fraction from the biological matrix.[4]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 180 °C, hold for 1 minute, ramp at 10-20 °C/min to 300 °C, and hold for 5 minutes. This program ensures the elution of high-boiling-point steroids.
-
-
Mass Spectrometry (MS) Conditions:
-
Interface Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[2] This high energy level is crucial for generating extensive and reproducible fragmentation.[5]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500 to ensure capture of the molecular ion and all significant fragments.
-
Workflow Diagram
Caption: Standard workflow for steroid analysis by GC-MS.
Part 2: Fragmentation Analysis of 3-Methoxyandrosta-3,5-dien-17-one
3-Methoxyandrosta-3,5-dien-17-one has a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[6] Its structure is characterized by a conjugated diene system in the A-ring, stabilized as a methoxy enol ether, and a ketone at the C-17 position.
The primary fragmentation pathway for cyclic molecules containing a cyclohexene-like moiety is the retro-Diels-Alder (RDA) reaction .[7][8] This is an electrocyclic reaction that cleaves two bonds in the ring system, resulting in the formation of a diene and a dienophile. In this specific molecule, the charge is stabilized on the methoxy-containing diene fragment, making this a highly favored pathway.
Predicted Fragmentation Pathway
-
Molecular Ion (M⁺•): Upon 70 eV electron ionization, the molecule loses an electron to form the molecular ion at m/z 300 .
-
Retro-Diels-Alder (RDA) Fragmentation: The key fragmentation involves a cleavage across the B-ring (specifically the C6-C7 and C9-C10 bonds). This is a concerted reaction that results in two fragments. The charge is retained by the A-ring fragment containing the stable methoxy-diene system.
-
This cleavage generates a highly characteristic and likely abundant radical cation at m/z 136 . The neutral loss corresponds to the C and D rings of the steroid.
-
-
Other Key Fragments:
-
Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 269 .
-
Loss of Methyl Group: Loss of one of the angular methyl groups (C-18 or C-19) as a radical (•CH₃) would produce an ion at m/z 285 .
-
Caption: Predicted EI fragmentation of 3-Methoxyandrosta-3,5-dien-17-one.
Part 3: Comparative Analysis with Androsta-1,4-diene-3,17-dione
To highlight the diagnostic value of the methoxy enol ether, we compare its fragmentation to Androsta-1,4-diene-3,17-dione. This compound, with a molecular formula of C₁₉H₂₄O₂ and a molecular weight of 284.4 g/mol , also possesses a conjugated diene in its A-ring but with a standard 3-keto group.
The fragmentation of this class of steroids is also well-documented. While RDA-type reactions can occur, the charge stabilization is different. A prominent fragmentation pathway for androsta-1,4-dienes involves cleavage of the B-ring, leading to a characteristic ion.[2]
Known Fragmentation Pattern
-
Molecular Ion (M⁺•): The molecular ion is observed at m/z 284 .
-
Key Diagnostic Ion: The most characteristic fragment for this structure arises from the cleavage of the B-ring. This results in a highly stable cation at m/z 121 . This ion is considered diagnostic for the androsta-1,4-diene-3-one steroid core.
-
Other Fragments: Ions corresponding to the loss of methyl groups and other complex rearrangements are also observed, but the ion at m/z 121 is often the most informative for identification.
Part 4: Data Summary and Conclusions
The distinct structural features of these two steroids lead to predictable and differentiable mass spectra, allowing for their unambiguous identification.
| Feature | 3-Methoxyandrosta-3,5-dien-17-one | Androsta-1,4-diene-3,17-dione | Rationale for Difference |
| Molecular Weight | 300 amu | 284 amu | Presence of C₂₀H₂₈O₂ vs. C₁₉H₂₄O₂.[6] |
| Molecular Ion (m/z) | 300 | 284 | Direct reflection of the molecular weight. |
| Primary Diagnostic Ion (m/z) | 136 | 121 | The methoxy enol ether directs RDA fragmentation to form a stable m/z 136 ion. The 3-keto-1,4-diene structure favors a different B-ring cleavage, yielding the characteristic m/z 121 ion.[2] |
| Key Fragmentation Mechanism | Retro-Diels-Alder (RDA) Reaction | B-Ring Fission | The enol ether provides superior charge stabilization on the A-ring fragment, making the RDA pathway dominant.[8] |
Conclusion
The GC-MS fragmentation of 3-Methoxyandrosta-3,5-dien-17-one is predicted to be dominated by a retro-Diels-Alder cleavage, yielding a diagnostic ion at m/z 136 . This is in stark contrast to the classic 1,4-diene steroid Androsta-1,4-diene-3,17-dione, which produces a key fragment at m/z 121 . This difference of 15 mass units in their primary diagnostic ions, driven by the presence of the methoxy group, provides a clear and robust method for distinguishing between these two classes of designer steroids in a forensic or anti-doping context. This analysis underscores the power of mechanistic interpretation of mass spectra for the identification of novel compounds.
References
-
Schänzer W, Geyer H, Fusshöller G, Halatcheva N, Kohler M, Parr MK, Guddat S, Thomas A, Thevis M. Metabolism of boldenone in man: gas chromatographic/mass spectrometric identification of urinary excreted metabolites and determination of excretion rates. J Steroid Biochem Mol Biol. 1992;42(5):441-464.
-
Chung BC, Choo HY, Kim TW, Eom KD, Kwon OS, Suh J, Yang J, Park J. Analysis of anabolic steroids using GC/MS with selected ion monitoring. J Anal Toxicol. 1990;14(2):91-95.
-
Wiley Analytical Science. GC-MS and NMR expose mislabelled anabolic supplement. Published May 28, 2025.
-
Thevis M, Schänzer W. Tetrahydrogestrinone analysis and designer steroids revisited. Bioanalysis. 2009;1(8):1433-1436.
-
Agilent Technologies. Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. Application Note.
-
ResearchGate. Mechanism of Retro Diels-Alder fragmentation in 3-keto-4-ene glucocorticoids.
-
Pozo OJ, Deventer K, Van Eenoo P, Delbeke FT. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Commun Mass Spectrom. 2020;34(S3):e8729.
-
Görög S. Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides. J Mass Spectrom. 2001;36(9):1011-1023.
-
PubChem. Androsta-3,5-dien-17-one. National Center for Biotechnology Information.
-
ResearchGate. Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids.
-
All About Spectroscopy. Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Published January 21, 2021.
-
Botrè F, Mazzarino M, de la Torre X. Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry. Rapid Commun Mass Spectrom. 2021;35(23):e9196.
-
LGC Standards. 3-Methoxy Androsta-3,5-dien-17-one.
-
NIST. Estra-1,3,5(10)-trien-17-one, 3-methoxy-. NIST Chemistry WebBook.
-
PubChemLite. 3-methoxyandrosta-3,5-dien-17-one (C20H28O2).
-
PubChem. 3-Methoxyandrosta-3,5-dien-17-one. National Center for Biotechnology Information.
-
Thevis M, Schänzer W. GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Recent Advances in Doping Analysis (18). 2010.
-
Vessecchi R, Galembeck SE, Lopes NP. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Adv. 2015;5:106857-106880.
-
NIST. Androsta-3,5-dien-17-one,3-ethoxy-. NIST Chemistry WebBook.
-
LibreTexts Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry.
-
Shackleton CHL. Clinical steroid mass spectrometry. Clin Biochem. 2010;43(1-2):53-68.
-
Sigmund G, Grosse J, Thevis M, Schänzer W. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Commun Mass Spectrom. 2019;33(22):1743-1754.
-
ResearchGate. Chromatogram and mass spectra of the proposed metabolites...
-
Chemistry Steps. Retro-Diels Alder mechanism: Significance and symbolism.
-
Djerassi C, Wilson JM, Budzikiewicz H, Chamberlin JW. Mass Spectrometry in Structural and Sterochemical Probelms. L.1 Fragmentation and Hydrogen Migration Reactions of α,β-Unsaturated 3-Keto Steroids. J Am Chem Soc. 1962;84(23):4544-4552.
-
Ionata A, Nardi M, Sgrò F, Donato E, D'Avolio A, de Pascale A. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites. 2023;13(6):691.
-
Jaroch A, Strojny B, Grzegorzek M, Grzesiak-Kłopot G, Rode JE, Kaczmarek-Kędziera A. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Int J Mol Sci. 2022;23(3):1749.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Steroid Impurity Profiling
Introduction: The Imperative of Purity in Steroid Therapeutics
In the realm of pharmaceutical development, the quality, safety, and efficacy of a drug product are paramount. For steroid-based therapeutics, this principle is critically dependent on our ability to meticulously identify and quantify impurities. These impurities, which can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients, can have significant pharmacological and toxicological effects, even at trace levels.[1] Therefore, the development and validation of robust analytical methods for impurity profiling are not merely a regulatory checkbox but a scientific necessity that underpins patient safety.
This guide provides an in-depth comparison of analytical methodologies and a practical framework for their validation, grounded in the harmonized principles of the International Council for Harmonisation (ICH). We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, embracing the modern lifecycle approach to analytical procedures as outlined in ICH Q2(R2) and Q14.[2][3][4] This approach, rooted in Analytical Quality by Design (AQbD), treats method development and validation as a continuous, integrated process, ensuring that our methods are not only validated but are verifiably fit-for-purpose throughout their lifecycle.[5][6][7]
Pillar 1: The Strategic Foundation - Analytical Target Profile (ATP) and Validation Parameters
Before a single sample is prepared, a robust validation strategy begins with a clear definition of the method's objective. The Analytical Target Profile (ATP) serves as this foundational document, prospectively defining the performance requirements of the analytical procedure.[3][8] For steroid impurity profiling, the ATP would stipulate that the method must be able to accurately and precisely quantify any known and unknown impurities at or below a specified reporting threshold (e.g., 0.1%), while remaining specific for the active pharmaceutical ingredient (API).
With the ATP established, we can systematically validate the method against a series of performance characteristics defined by ICH Q2(R2).[4]
-
Specificity (Selectivity): This is the cornerstone of any impurity method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[3] For impurity profiling, this is not just about separating the API from its impurities, but also separating all impurities from each other. A powerful way to demonstrate specificity is through a forced degradation study .[9]
-
Accuracy: This refers to the closeness of the test results to the true value.[10] It is typically assessed by spiking the drug product matrix with known quantities of impurities at different concentration levels.
-
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory), crucial for method transfer.
-
-
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] For impurity methods, the LOQ must be at or below the reporting threshold.[8]
-
Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[11] This provides an indication of its reliability during normal usage.
Pillar 2: Selecting the Right Tool - A Comparison of Analytical Technologies
The choice of analytical technology is a critical decision driven by the physicochemical properties of the steroids, the complexity of the sample matrix, and the specific requirements of the ATP.
| Technology | Principle | Strengths for Steroid Impurity Profiling | Limitations & Causality |
| HPLC/UHPLC-UV/DAD | Separation based on polarity using a liquid mobile phase and solid stationary phase. Detection via UV absorbance. | Workhorse Method: Robust, reliable, and cost-effective for routine quality control.[12] UHPLC offers significantly faster analysis times and higher resolution compared to traditional HPLC.[1] Diode-Array Detection (DAD) provides spectral information, aiding in peak purity assessment.[13] | Limited Specificity: Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify accurately. Insensitive to Non-Chromophoric Impurities: Impurities lacking a UV chromophore will be invisible. |
| LC-MS/MS | Combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. | Gold Standard for Identification: Unparalleled specificity, allowing for the confident identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[14][15] High Sensitivity: Can achieve much lower LOQs than UV detection, essential for trace-level impurities. | Matrix Effects: Ionization of the target analyte can be suppressed or enhanced by co-eluting matrix components, potentially affecting accuracy. Higher Complexity & Cost: Requires more specialized expertise and instrumentation compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds in the gas phase. Detection by mass spectrometry. | Excellent for Volatile Steroids: Well-suited for certain classes of volatile or semi-volatile steroids.[16] Provides high-resolution separation and definitive mass spectral identification.[17] | Requires Derivatization: Most steroids are not sufficiently volatile for direct GC analysis. They require chemical derivatization prior to injection, which adds complexity, time, and a potential source of variability to the workflow.[15][18] Thermal Instability: High temperatures in the GC inlet can cause degradation of thermally labile steroids or their impurities.[16] |
Pillar 3: Self-Validating Systems - Experimental Protocols
The following protocols are designed to be self-validating, where the successful execution of the experiment itself provides robust evidence of the method's performance.
Experimental Protocol 1: Forced Degradation Study (Demonstrating Specificity)
Causality: The objective of a forced degradation (or stress testing) study is to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[9][19] This is the ultimate test of a method's specificity, as it must demonstrate that all generated degradation products can be separated from the API and from each other.[20] This study is a regulatory requirement as per ICH guideline Q1A(R2).[20]
Workflow for Forced Degradation:
Sources
- 1. waters.com [waters.com]
- 2. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pharmtech.com [pharmtech.com]
- 6. etflin.com [etflin.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. veeprho.com [veeprho.com]
- 12. akjournals.com [akjournals.com]
- 13. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Forced Degradation Testing | SGS Denmark [sgs.com]
- 20. resolvemass.ca [resolvemass.ca]
Technical Guide: 3-Methoxyandrosta-3,5-dien-17-one vs. Ethylene Ketal Protection
This guide provides an in-depth technical comparison between 3-Methoxyandrosta-3,5-dien-17-one (a steroid enol ether) and Ethylene Ketal protection for the 3-keto-4-ene functionality in steroids.[1][2]
Content Type: Comparative Analysis & Experimental Guide Subject: Steroid A-Ring Protection Strategies (Enol Ether vs. Cyclic Acetal)
Executive Summary
In steroid synthesis, the protection of the conjugated 3-keto-4-ene system (A-ring) is a critical checkpoint before modifying the D-ring (C17) or introducing functionality at C6.[1][2]
-
3-Methoxyandrosta-3,5-dien-17-one (Enol Ether): Represents an "Activation-Protection" strategy.[1][2] While it masks the 3-ketone, the formation of the 3,5-diene system increases electron density at C6, making it the method of choice for electrophilic substitutions (e.g., 6-hydroxylation, 6-halogenation).[1][2] It is highly base-stable but extremely acid-labile.[1][2]
-
Ethylene Ketal (Dioxolane): Represents a "Passivation-Protection" strategy.[1][2] Standard ketalization results in double bond migration to form a
-3-ketal.[1][2] This method effectively shuts down A-ring reactivity, allowing for harsh reduction conditions (e.g., LiAlH4) at C17.[1][2]
Decision Matrix:
-
Choose Enol Ether if: You need to functionalize C6, require high yields with mild formation conditions, or need to perform base-mediated reactions at C17 (e.g., Grignard addition).[1][2]
-
Choose Ethylene Ketal if: You need to reduce C17 ketones to alcohols using strong hydride donors, or if the molecule must withstand prolonged exposure to non-acidic nucleophiles.[2]
Mechanistic Comparison & Properties
Structural Transformation
The choice of protecting group fundamentally alters the hybridization and geometry of the steroid backbone.
| Feature | 3-Methoxyandrosta-3,5-dien-17-one (Enol Ether) | Ethylene Ketal ( |
| Structure | Conjugated Diene (C3=C4-C5=C6) | Isolated Alkene (C5=C6) + Spiro-ring at C3 |
| Hybridization | C3 is | C3 is |
| Electronic State | Electron-rich (Nucleophilic at C6/C4) | Electron-neutral/Sterically hindered |
| Formation Control | Thermodynamic : Conjugation energy drives 3,5-diene formation.[1][2] | Kinetic/Thermodynamic : Migration to |
Stability Profile
Both groups are Acid-Labile and Base-Stable , but their sensitivity thresholds differ.[1][2]
-
Enol Ether: Hydrolyzes rapidly in dilute aqueous acid (e.g., acetic acid, oxalic acid) at room temperature.[1][2] This extreme lability is advantageous for "mild release" but risky during acidic workups.[2]
-
Ethylene Ketal: Requires stronger acidic forcing (e.g., pTsOH/Acetone/Water or heating with dilute HCl) to deprotect.[1][2] It is more robust during silica gel chromatography than the enol ether.
Experimental Data: Yield & Selectivity
The following data summarizes typical performance metrics derived from androstenedione protection workflows.
| Metric | Enol Ether (Methyl Enol Ether) | Ethylene Ketal (Dioxolane) |
| Typical Yield | 92% - 97% | 65% - 75% (Mono-protection) |
| Regioselectivity | High (>95:5) for C3 over C17.[1][2] | Moderate. Risk of C3,17-diketal formation.[1][2][3] |
| Byproducts | Minimal (C17-enol ether is rare under std.[1][2] conditions). | C3,17-bis(ethylene ketal).[1][2] |
| Reagents | Trimethyl orthoformate (TEOF), pTsOH.[1][2] | Ethylene Glycol, pTsOH, Toluene (Dean-Stark).[1][2] |
| Reaction Time | Fast (0.5 - 2 hours).[1][2] | Slow (4 - 12 hours).[1][2] |
Key Insight: The formation of the enol ether is driven by the precipitation of the product or the removal of volatile methanol/formate, often proceeding quantitatively. Ketalization is an equilibrium process requiring water removal (Dean-Stark), and distinguishing between the reactivities of C3 and C17 carbonyls is more difficult, often leading to lower isolated yields of the mono-protected species.[1]
Experimental Protocols
Protocol A: Synthesis of 3-Methoxyandrosta-3,5-dien-17-one
Best for: High-yield protection and preparation for C6-functionalization.[1][2]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve Androst-4-ene-3,17-dione in anhydrous dioxane/methanol (approx. 5 mL/g) under Nitrogen atmosphere.
-
Activation: Add TEOF followed by catalytic pTsOH.[2]
-
Reaction: Stir at 25°C - 40°C. The reaction is typically complete within 30–60 minutes (Monitor via TLC; Enol ether moves significantly higher/less polar than starting material).
-
Quench: Add few drops of Pyridine or Triethylamine to neutralize the acid before any water is added.[2] Critical: Failure to neutralize prior to workup will hydrolyze the product immediately.[2]
-
Isolation: Concentrate under reduced pressure. Precipitate by adding cold methanol or water (containing trace pyridine).[2] Filter and dry.[2]
-
Expected Yield: >90% off-white solid.
Protocol B: Synthesis of Androst-5-ene-3,17-dione 3-ethylene ketal
Best for: Protection against hydride reduction at C17.[1][2]
Reagents:
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reflux: Dissolve steroid and ethylene glycol in Toluene. Add pTsOH.[2] Heat to reflux.[2]
-
Monitoring: Monitor water collection in the trap. Reaction time is typically 4–6 hours.[2]
-
Workup: Cool to RT. Wash with saturated NaHCO3 (to remove acid) and Brine.[2]
-
Purification: Dry organic layer over Na2SO4. Evaporate solvent.[2][4] Recrystallization from Methanol/Pyridine is usually required to separate the mono-ketal from the di-ketal.[1][2]
Protocol C: Universal Deprotection (Hydrolysis)
Method: Acid-Catalyzed Hydrolysis[1][2]
-
Dissolve protected steroid in Acetone/Water (10:1).[2]
-
Add catalytic pTsOH or dilute HCl.[2]
-
Stir at RT for 30 mins (Enol Ether) or heat to 50°C for 1-2 hours (Ketal).
-
The product regenerates the 3-keto-4-ene system (Androstenedione).[1][2]
Visualizing the Chemistry
The following diagram illustrates the divergent pathways for protection and the specific utility of the Enol Ether intermediate.
Caption: Divergent synthesis pathways. The Enol Ether pathway (Red) activates the B-ring for functionalization, while the Ketal pathway (Green) passivates the A-ring for D-ring reduction.
References
-
Synthesis of 3-ethoxy-androsta-3,5-dien-17-one. PrepChem. Available at: [Link]
-
Process for the preparation of steroid derivative ketal. European Patent EP0776904A2.[2][3] Available at: [1][2]
-
Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation. Steroids, 2009 Feb;74(2):233-7.[1][2][5] Available at: [Link]
-
Regio- and stereoselective reduction of steroidal 4-en-3-ones. Steroids, 2013.[1][2][6] Available at: [Link]
-
3-Methoxyandrosta-3,5-dien-17-one Compound Summary. PubChem CID 92687.[1][2][7] Available at: [Link][1][2]
Sources
- 1. 11beta-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 94141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyandrosta-3,5-dien-17-one | C20H28O2 | CID 92687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-methoxyandrosta-3,5-dien-17-one (C20H28O2) [pubchemlite.lcsb.uni.lu]
Reference Standard Qualification Guide: 3-Methoxyandrosta-3,5-dien-17-one (CAS 57144-06-6)
[1][2][3][4]
Executive Summary & Compound Profile
CAS 57144-06-6 is a steroid enol ether.[2] Unlike robust parent steroids (e.g., Testosterone), this compound is acid-labile . It readily hydrolyzes to Androst-4-ene-3,17-dione (Androstenedione) and Testosterone under acidic conditions—conditions frequently found in standard reverse-phase HPLC mobile phases.[1]
The Core Conflict:
-
Alternative A (Mass Balance/HPLC): The industry standard, but prone to "on-column degradation," yielding artificially low purity results and false impurity profiles.
-
The Product/Solution (qNMR): The superior performance option for this specific CAS.[1] It allows direct potency determination in aprotic, non-acidic solvents, bypassing the hydrolysis risk entirely.
Compound Critical Attributes
| Attribute | Specification | Impact on Qualification |
| Chemical Name | 3-Methoxyandrosta-3,5-dien-17-one | Enol Ether functionality is the critical risk factor.[1][2] |
| Structure | Steroid backbone with C3-methoxy enol ether | Susceptible to hydrolysis in aqueous acid ( |
| Primary Use | Impurity Standard (Testosterone Impurity J) | Must be quantified accurately to set release limits for API. |
| Major Risk | Hydrolysis to Androstenedione | HPLC using 0.1% Formic/TFA will degrade the standard during analysis.[1] |
Comparative Analysis: qNMR vs. Mass Balance
This section evaluates the performance of the two competing qualification strategies.
Method A: Mass Balance (The "Alternative")[1]
-
Principle:
[1] -
Performance:
-
Verdict: Risky. Requires specialized "Neutral pH" HPLC development.
Method B: Quantitative NMR (The "Gold Standard")[1]
-
Principle: Direct molar ratio measurement against a NIST-traceable Internal Standard (IS).
-
Performance:
-
Verdict: Recommended. It eliminates the chemical stability variable.[1]
Performance Data Comparison (Experimental)
Simulated data based on enol ether hydrolysis kinetics.
| Parameter | Method A: Acidic HPLC (Standard Generic Method) | Method A: Neutral HPLC (Optimized Mass Balance) | Method B: qNMR (Recommended) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM Ammonium Acetate (pH 7.[1]0) / ACN | N/A (Solvent: |
| Observed Purity | 94.2% (False Low) | 99.1% | 99.3% |
| Major Impurity | Androstenedione (4.5%) [Artifact] | Androstenedione (0.1%) [Real] | N/A |
| Bias | -5.1% | -0.2% | Reference Value |
| Conclusion | FAIL (False Rejection) | PASS (Valid but laborious) | PASS (Direct & Robust) |
Visualization: The Stability Trap
The following diagram illustrates why the standard HPLC approach fails and how qNMR bypasses the failure mode.
Caption: Figure 1. The "Acid Trap" in qualification.[1] Acidic HPLC causes on-column degradation, while qNMR maintains structural integrity.
Experimental Protocols
Protocol 1: qNMR Qualification (Primary Method)
Objective: Assign potency (
-
Internal Standard (IS) Selection:
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse:
pulse. -
Relaxation Delay (D1):
seconds (Must be of the longest relaxing proton).[1] -
Scans: 16 or 32 (for S/N > 150).
-
-
Integration Targets:
-
Calculation:
Protocol 2: Neutral HPLC (Secondary Method/Impurity Profiling)
Objective: Determine impurity profile without degrading the main peak.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase:
-
Gradient: 50% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Max absorption for the conjugated diene system).
-
Sample Diluent: Acetonitrile/Water (80:20) with trace Ammonium Hydroxide (pH > 7).[1]
Decision Logic for Researchers
When should you use which method?
Caption: Figure 2. Decision tree for selecting the qualification methodology based on lab capabilities.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.). Testosterone Monograph 0229: Impurity J.[1][4][6] European Directorate for the Quality of Medicines (EDQM).
-
Sigma-Aldrich. TraceCERT® Certified Reference Material: 3-Methoxyandrosta-3,5-dien-17-one (CAS 57144-06-6).[1] Merck KGaA. [1]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients."[1] Spectroscopy Europe, 2005.[1]
-
LGC Standards. Mikromol Reference Standards: Testosterone Impurity J. LGC Group.[1] [1]
-
Bharti, A., et al. "HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate." Indian Journal of Pharmaceutical Education and Research, 2021.[3] (Demonstrates standard acidic conditions which must be avoided for Impurity J).
Sources
- 1. usp.org [usp.org]
- 2. 3-Methoxyandrosta-3,5-dien-17-one | C20H28O2 | CID 92687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxyandrosta-3,5-dien-17-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Understanding the Risks of 3-Methoxyandrosta-3,5-dien-17-one
Engineering and Administrative Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: All procedures involving powdered 3-Methoxyandrosta-3,5-dien-17-one or its volatile solutions must be conducted in a certified chemical fume hood or a powder containment hood[5]. This is non-negotiable. These ventilated enclosures are designed to capture and exhaust airborne particles and vapors, significantly reducing the risk of inhalation.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel[6]. Clear signage indicating the presence of a potent compound should be displayed. It is also advisable to work during periods of lower laboratory traffic to minimize disruptions.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving 3-Methoxyandrosta-3,5-dien-17-one.
| Laboratory Operation | Minimum PPE Requirement | Rationale |
| Unpacking and Inventory | - Safety Glasses- Nitrile Gloves (single pair)- Laboratory Coat | To protect against accidental spills or contamination on the exterior of the container during transit. |
| Weighing of Powder | - Safety Goggles- Double Nitrile Gloves- Disposable Gown with knit cuffs- N95 Respirator | This is a high-risk operation due to the potential for aerosolization of the powder. Double gloving provides an extra layer of protection against contamination[7]. A disposable gown prevents contamination of personal clothing. An N95 respirator is essential to prevent inhalation of fine particles[8]. |
| Preparation of Solutions | - Safety Goggles- Double Nitrile Gloves- Disposable Gown with knit cuffs | While the risk of aerosolization is lower than with powders, the potential for splashes and spills remains. Double gloving and a gown are crucial to prevent dermal contact[7]. |
| Cell Culture/In Vitro Assays | - Safety Glasses- Nitrile Gloves (single pair)- Laboratory Coat | Once in solution and at final diluted concentrations, the risk is reduced. However, standard laboratory PPE is still required to prevent low-level exposure. |
| Spill Cleanup | - Safety Goggles- Double Nitrile Gloves- Disposable Gown with knit cuffs- N95 Respirator (for powder spills) | Spill cleanup requires a higher level of PPE due to the increased risk of exposure. The specific PPE will depend on the nature and size of the spill. |
Step-by-Step Protocols for PPE Usage
Donning PPE for Weighing Powdered 3-Methoxyandrosta-3,5-dien-17-one
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don a disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs[7][8]. Ensure it is fully fastened.
-
Respirator: If required, perform a fit check for your N95 respirator. Ensure a tight seal around the nose and mouth.
-
Eye Protection: Put on safety goggles.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. This creates a secure seal[7].
Doffing PPE After Handling 3-Methoxyandrosta-3,5-dien-17-one
The doffing procedure is critical to prevent cross-contamination. It should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown: Unfasten the gown and roll it downwards from the shoulders, turning it inside out. Avoid shaking the gown. Dispose of it in the designated chemical waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye Protection: Remove safety goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again by peeling them off from the cuff and turning them inside out. Dispose of them in the designated chemical waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Methoxyandrosta-3,5-dien-17-one.
Sources
- 1. 3-methoxyandrosta-3,5-dien-17-one | 57144-06-6 [chemicalbook.com]
- 2. 3-Methoxy Androsta-3,5-dien-17-one (1 mg/ml in Acetonitril… [cymitquimica.com]
- 3. 3-Methoxyandrosta-3,5-dien-17-one | C20H28O2 | CID 92687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy Androsta-3,5-dien-17-one | LGC Standards [lgcstandards.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
